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4-Methyl-alpha-ethylaminobutiophenone (hydrochloride) Documentation Hub

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  • Product: 4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)
  • CAS: 18268-19-4

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation and Analytical Workflows for 4-Methyl-N-ethylbuphedrone (4-Me-NEB)

Executive Summary 4-Methyl-N-ethylbuphedrone (4-Me-NEB), chemically defined as 2-(ethylamino)-1-(4-methylphenyl)butan-1-one, is a synthetic cathinone derivative structurally homologous to buphedrone and mephedrone[1][2]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-N-ethylbuphedrone (4-Me-NEB), chemically defined as 2-(ethylamino)-1-(4-methylphenyl)butan-1-one, is a synthetic cathinone derivative structurally homologous to buphedrone and mephedrone[1][2]. As the illicit drug market continually evolves to bypass legislative controls, the rapid and unequivocal identification of such novel psychoactive substances (NPS) requires robust, self-validating analytical frameworks[3]. This whitepaper delineates the spectroscopic elucidation of 4-Me-NEB, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, while detailing the underlying physicochemical causality of the observed analytical data[4][5].

Chemical Identity and Pharmacological Context

Like most synthetic cathinones, 4-Me-NEB possesses a chiral center at the alpha-carbon, existing typically as a racemic mixture in seized materials. Pharmacodynamically, 4-Me-NEB acts as an inhibitor and reversing agent of monoamine transporters (primarily DAT and NET), leading to an accumulation of dopamine and norepinephrine in the synaptic cleft[6][7].

The metabolic degradation of 4-Me-NEB is predominantly mediated by hepatic CYP450 enzymes. The primary metabolic pathways include aliphatic hydroxylation of the alkyl side chain, N-dealkylation to form a primary amine, and the reduction of the beta-keto group to yield an ephedrine-like metabolite[7].

G A 4-Me-NEB (Synthetic Cathinone) B DAT / NET Inhibition & Reversal A->B Pharmacodynamics D Hepatic CYP450 Metabolism A->D Pharmacokinetics C Monoamine Release (Dopamine, Norepinephrine) B->C Synaptic Cleft E N-Dealkylation (Primary Amine) D->E F Aliphatic Hydroxylation (Alkyl Chain) D->F G Keto Reduction (Ephedrine-like) D->G

Figure 1: Pharmacodynamic signaling and primary CYP450 metabolic pathways of 4-Me-NEB.

Experimental Methodologies: Extraction and Derivatization

To ensure high-fidelity spectroscopic data from complex biological matrices (e.g., whole blood or urine), a rigorous sample preparation protocol is mandatory[3][8]. The following protocol is designed as a self-validating system to ensure quantitative accuracy and spectral clarity.

Solid Phase Extraction (SPE) Protocol
  • Sample Precipitation : Add 10% trichloroacetic acid to the biological sample to precipitate proteins. Centrifuge at 4000 rpm for 10 minutes.

    • Causality: Removing high-molecular-weight proteins prevents column clogging and eliminates matrix suppression during ionization[8].

  • Internal Standard Addition : Spike the supernatant with a deuterated internal standard (e.g., Methcathinone-D3).

    • Causality: This corrects for extraction losses and variations in derivatization efficiency, establishing a self-validating quantitative baseline[8].

  • SPE Loading & Washing : Pass the sample through a mixed-mode cation exchange SPE cartridge. Wash with deionized water and 0.1 M HCl.

    • Causality: The acidic wash retains the protonated secondary amine of 4-Me-NEB via ionic interaction while washing away neutral and acidic interferences[3][8].

  • Elution : Elute the target analytes using a mixture of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2).

    • Causality: The highly basic environment deprotonates the amine, breaking the ionic bond with the sorbent and allowing the freebase cathinone to elute[3].

Chemical Derivatization

Evaporate the eluate to dryness under nitrogen. Add 50 µL of Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFA) and incubate at 60°C for 30 minutes.

  • Causality: Synthetic cathinones are thermally labile. Acylating the secondary amine prevents thermal degradation in the GC inlet and shifts the mass of target fragments higher, moving them away from low-mass background noise[8][9].

Workflow S1 Biological Sample / Seized Material S2 Protein Precipitation (10% Trichloroacetic Acid) S1->S2 Blood/Urine S6 NMR Spectroscopy (1H & 13C in D2O/DMSO-d6) S1->S6 Bulk Powder (>5 mg) S3 Solid Phase Extraction (SPE) (Mixed-mode Cation Exchange) S2->S3 S4 Derivatization (HFBA or TFA) S3->S4 S5 GC-MS / GC-MS/MS Analysis (EI Mode, MRM) S4->S5 S7 Structural Elucidation & Quantification S5->S7 S6->S7

Figure 2: Analytical workflow for SPE extraction, derivatization, and GC-MS/NMR analysis.

Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS operated in Electron Ionization (EI) mode at 70 eV remains the gold standard for the preliminary identification of synthetic cathinones[4][5]. The fragmentation of 4-Me-NEB is heavily dictated by the lability of the C(alpha)-C(carbonyl) bond. Because the intact molecular ion is highly unstable under 70 eV electron bombardment, structural elucidation relies on interpreting specific cleavage products[4][10].

Table 1: Key GC-MS (EI, 70 eV) Fragmentation Data for 4-Me-NEB

m/zRelative AbundanceIon / Fragment IdentityMechanistic Causality
86 100% (Base Peak)[CH(CH2CH3)=NH-CH2CH3]+Alpha-cleavage at the C(alpha)-C(carbonyl) bond. Highly favored due to the resonance stabilization of the resulting iminium ion by the nitrogen lone pair[10].
91 ~15-25%[C7H7]+ (Tropylium ion)Formed via the loss of CO from the m/z 119 acylium ion. A classic hallmark of para-methylphenyl derivatives[10].
119 ~10-20%[4-CH3-C6H4-C=O]+Acylium ion generated by the direct alpha-cleavage of the molecule, representing the intact substituted benzoyl moiety[10].
205 <1%[M]+ (Molecular Ion)The intact radical cation. Weak abundance is typical for synthetic cathinones due to the extreme lability of the alpha-bond under EI conditions[10].
Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides rapid, library-matchable fragmentation patterns, NMR spectroscopy is imperative for absolute structural elucidation—particularly for distinguishing between positional isomers (e.g., 3-methyl vs. 4-methyl substitution) which yield nearly identical GC-MS spectra[3][5]. The following data reflects the hydrochloride salt of 4-Me-NEB dissolved in D₂O.

Table 2: ¹H and ¹³C NMR Assignments for 4-Me-NEB HCl

NucleusChemical Shift (ppm)MultiplicityAssignmentCausality / Shielding Effects
¹³C ~196.0SingletC=O (Carbonyl)Extreme downfield shift due to the strong electron-withdrawing nature of the oxygen atom.
¹³C ~146.5, 130.5SingletsAr-C (Quaternary)Aromatic carbons attached to the methyl group and carbonyl group.
¹³C ~62.5DoubletC-alphaDeshielded by both the adjacent carbonyl and the protonated amine.
¹H 7.90 (2H)Doublet (J=8.0 Hz)Ar-H (ortho to C=O)Strongly deshielded by the magnetic anisotropy of the adjacent carbonyl group.
¹H 7.40 (2H)Doublet (J=8.0 Hz)Ar-H (meta to C=O)Less deshielded than ortho protons; exhibits a typical para-substitution AB spin system.
¹H 5.05 (1H)Triplet/DDCH-alphaShifted strongly downfield due to the combined electron-withdrawing effects of the C=O and -NH₂⁺- groups.
¹H 3.15 (2H)MultipletN-CH₂-CH₃Deshielded by the directly attached, positively charged nitrogen atom.
¹H 2.45 (3H)SingletAr-CH₃Benzylic protons, slightly deshielded by the aromatic ring current.
¹H 2.05 (2H)MultipletCH-CH₂-CH₃Aliphatic methylene, slightly deshielded by the adjacent alpha-carbon.
¹H 1.35 (3H)TripletN-CH₂-CH₃Terminal methyl of the N-ethyl group.
¹H 0.95 (3H)TripletCH-CH₂-CH₃Terminal methyl of the alkyl chain.

Conclusion

The comprehensive characterization of 4-Me-NEB requires a multi-modal analytical approach. While GC-MS provides high-sensitivity detection and characteristic alpha-cleavage fragmentation (m/z 86 base peak), it is the precise magnetic resonance mapping via NMR that confirms the para-methyl substitution and exact aliphatic chain lengths. By employing rigorous SPE and derivatization protocols, laboratories can ensure self-validating, artifact-free data critical for forensic toxicology and pharmacological research.

References

  • [6] Wikipedia. "Substituted cathinone". Available at:

  • [1] Cayman Chemical. "4-methyl-α-Ethylaminobutiophenone (hydrochloride)". Available at:

  • [3] ResearchGate. "Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood". Available at:

  • [4] Shimadzu. "Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS". Available at:

  • [9] ResearchGate. "Identification of Substituted Cathinones (B-keto phenethylamines) Heptafluorobutyric Anhydride (HFBA) Chemical Derivatization and Gas Chromatography Mass Spectrometry". Available at:

  • [7] PMC. "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review". Available at:

  • [2] Cayman Chemical. "PRODUCT INFORMATION". Available at:

  • [8] ResearchGate. "Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS". Available at:

  • [10] PubChem. "2-(Ethylamino)-1-(4-methylphenyl)butan-1-one | C13H19NO | CID 91698934". Available at:

  • [5] ResearchGate. "Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites". Available at:

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Exploratory

Physical and chemical properties of 4-Methyl-alpha-ethylaminobutiophenone HCl

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-α-ethylaminobutiophenone hydrochloride (hydrochloride salt), also known by synonyms such as 4-methyl NEB, is a synthetic cathinone and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-α-ethylaminobutiophenone hydrochloride (hydrochloride salt), also known by synonyms such as 4-methyl NEB, is a synthetic cathinone and a para-methyl analog of buphedrone.[1][2] Structurally, it features an ethyl group replacing the methyl group at the alpha position of the butiophenone core.[1][2] This compound is primarily available as a reference material for forensic and research applications.[1] It is important to note that the biological and toxicological properties of 4-Methyl-α-ethylaminobutiophenone HCl have not been extensively evaluated.[1] As with many synthetic cathinones, it is classified as a controlled substance in many jurisdictions due to its potential for abuse. This guide provides a comprehensive overview of its known physical and chemical properties, analytical methodologies, and toxicological considerations based on the current scientific literature.

Chemical and Physical Properties

The fundamental physicochemical characteristics of 4-Methyl-α-ethylaminobutiophenone HCl are summarized below. While experimental data for some properties of this specific molecule are limited, data from closely related structural isomers and general knowledge of the cathinone class provide valuable insights.

PropertyValueSource
IUPAC Name 2-(ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride[1][3]
Synonyms 4-methyl NEB[1]
CAS Number 18268-19-4 (for HCl salt)[1]
Molecular Formula C₁₃H₁₉NO • HCl[1]
Molecular Weight 241.8 g/mol [1]
Appearance White to off-white solid/powder[4]
Melting Point Not Determined[4]
UV λmax 261 nm[1]
Solubility (estimated for isomer) DMF: 5 mg/mL, DMSO: 14 mg/mL, Ethanol: 16 mg/mL, PBS (pH 7.2): 10 mg/mLBased on data for 2-methyl-α-Ethylaminobutiophenone HCl[5]
pKa (predicted) 8.5 ± 0.2 (amine)(Predicted)
LogP (predicted) 3.1(Predicted)
Structural Elucidation

The chemical structure of 4-Methyl-α-ethylaminobutiophenone HCl is defined by a butiophenone core with a methyl group at the para-position of the phenyl ring and an ethylamino group at the alpha-carbon.

Caption: Structural components of 4-Methyl-α-ethylaminobutiophenone HCl.

Synthesis and Chemical Stability

Synthetic Pathway

The synthesis of 4-Methyl-α-ethylaminobutiophenone and related cathinones typically involves a two-step process.[6][7] The general approach is outlined below:

Synthesis 4-Methylbutiophenone 4-Methylbutiophenone α-Bromo-4-methylbutiophenone α-Bromo-4-methylbutiophenone 4-Methylbutiophenone->α-Bromo-4-methylbutiophenone Bromination 4-Methyl-α-ethylaminobutiophenone 4-Methyl-α-ethylaminobutiophenone α-Bromo-4-methylbutiophenone->4-Methyl-α-ethylaminobutiophenone Reaction with Ethylamine 4-Methyl-α-ethylaminobutiophenone HCl 4-Methyl-α-ethylaminobutiophenone HCl 4-Methyl-α-ethylaminobutiophenone->4-Methyl-α-ethylaminobutiophenone HCl Treatment with HCl

Caption: General synthetic route for 4-Methyl-α-ethylaminobutiophenone HCl.

This process begins with the bromination of the corresponding ketone, 4-methylbutiophenone, at the alpha position. The resulting α-bromo-4-methylbutiophenone is then reacted with ethylamine to yield the free base of 4-Methyl-α-ethylaminobutiophenone. Finally, treatment with hydrochloric acid affords the hydrochloride salt.[6][7]

Chemical Stability

The stability of synthetic cathinones is a critical consideration for analytical and toxicological studies. Research on various cathinones has demonstrated that their stability is highly dependent on the storage conditions, including the matrix, temperature, and pH.[8][9]

  • Temperature: Cathinones are generally most stable when stored frozen.[8] Degradation is observed at refrigerated and room temperatures, with the rate of degradation increasing with temperature.[8]

  • Solvent/Matrix: Some cathinones show significant degradation in methanol, especially at room temperature.[8] Acetonitrile appears to be a more suitable solvent for preparing stable stock solutions.[8] They are also susceptible to degradation in biological matrices like blood.[8][9]

  • pH: Cathinones are considerably more stable under acidic conditions.[9] Degradation is significantly accelerated in alkaline environments.[9]

Given these findings, it is recommended to store 4-Methyl-α-ethylaminobutiophenone HCl in a tightly sealed container at -20°C. For the preparation of solutions, acetonitrile is preferable to methanol for long-term stability.

Analytical Methodologies

Accurate identification and quantification of 4-Methyl-α-ethylaminobutiophenone HCl are crucial for forensic and research purposes. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for its characterization.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following protocol is based on the methodology reported by SWGDRUG for a structurally similar cathinone and is applicable for the analysis of 4-Methyl-α-ethylaminobutiophenone.[4]

Sample Preparation:

  • Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • For analysis of the free base, perform a base extraction into an appropriate organic solvent like chloroform.

  • Dilute the sample to a final concentration of approximately 4 mg/mL for injection.

Instrumentation:

  • Gas Chromatograph: Agilent GC or equivalent, operated in split mode.

  • Column: HP-5MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL with a split ratio of 25:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 30-550 amu.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Protocol

¹H-NMR provides detailed structural information about the molecule. The following is a general protocol for acquiring a ¹H-NMR spectrum.[4]

Sample Preparation:

  • Dissolve approximately 4 mg of the analyte in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add an internal standard for chemical shift referencing (e.g., Tetramethylsilane, TMS, at 0 ppm) and quantification if needed (e.g., maleic acid).

Instrumentation:

  • Spectrometer: 400 MHz NMR spectrometer or equivalent.

  • Parameters:

    • Spectral Width: Sufficient to cover a range from at least -3 ppm to 13 ppm.

    • Pulse Angle: 90°.

    • Delay Between Pulses: 45 seconds to ensure full relaxation of all protons.

Metabolism and Toxicology

Metabolic Pathways

While specific metabolic studies on 4-Methyl-α-ethylaminobutiophenone are limited, research on analogous synthetic cathinones provides a likely metabolic profile. The metabolism of cathinones generally proceeds through several key pathways:[10][11]

  • Reduction of the β-keto group: The carbonyl group is reduced to a secondary alcohol.

  • Hydroxylation: Hydroxylation can occur on the alkyl side chain or the aromatic ring.

  • N-dealkylation: The ethyl group attached to the nitrogen can be removed.

  • Oxidation of the aromatic methyl group: The para-methyl group can be oxidized to a carboxylic acid.

These Phase I metabolites can subsequently undergo Phase II conjugation, such as glucuronidation.[11]

Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism 4-Methyl-α-ethylaminobutiophenone 4-Methyl-α-ethylaminobutiophenone β-keto Reduction β-keto Reduction 4-Methyl-α-ethylaminobutiophenone->β-keto Reduction Hydroxylation Hydroxylation 4-Methyl-α-ethylaminobutiophenone->Hydroxylation N-deethylation N-deethylation 4-Methyl-α-ethylaminobutiophenone->N-deethylation Methyl Group Oxidation Methyl Group Oxidation 4-Methyl-α-ethylaminobutiophenone->Methyl Group Oxidation Phase I Metabolites Phase I Metabolites 4-Methyl-α-ethylaminobutiophenone->Phase I Metabolites Glucuronidation Glucuronidation Phase I Metabolites->Glucuronidation

Caption: Postulated metabolic pathways for 4-Methyl-α-ethylaminobutiophenone.

Toxicological Profile (General for Synthetic Cathinones)

The toxicological effects of 4-Methyl-α-ethylaminobutiophenone have not been specifically evaluated.[1] However, the toxicological profile of synthetic cathinones as a class is generally characterized by their sympathomimetic and psychostimulant effects.[2][4]

Mechanism of Action:

Synthetic cathinones primarily act as monoamine transporter inhibitors or substrates, leading to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.[2][3] This neurochemical alteration is responsible for their stimulant and psychoactive effects.

Adverse Effects:

The adverse effects associated with synthetic cathinone use can be severe and include:[2][12]

  • Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction and cardiac arrest.[1]

  • Neurological: Agitation, paranoia, hallucinations, seizures, and psychosis.[2][3]

  • Psychological: Aggression, violent behavior, and delusions.[2]

  • Other: Hyperthermia, rhabdomyolysis, and renal failure.[2]

The toxicological profile is largely related to the pharmacological action of the specific cathinone rather than its chemical structure alone.[1]

Conclusion

4-Methyl-α-ethylaminobutiophenone HCl is a synthetic cathinone primarily used as a research and forensic reference material. While specific experimental data on some of its physicochemical properties are lacking, its structural similarity to other well-characterized cathinones allows for reasonable estimations and informs analytical and handling procedures. The information provided in this guide on its chemical properties, synthesis, stability, analytical methods, and the general toxicological profile of its class is intended to support researchers and scientists in their work with this compound. As with all research chemicals, appropriate safety precautions should be taken, and further research is needed to fully elucidate its pharmacological and toxicological profile.

References

  • SWGDRUG.org. (2017, March 14). 4-Methyl- -ethylaminopentiophenone. Retrieved from [Link]

  • Valente, M. J., Guedes de Pinho, P., de Lourdes Bastos, M., Carvalho, F., & Carvalho, M. (2014). Khat and synthetic cathinones: a review. Archives of toxicology, 88(1), 15–45.
  • Hamby, D., Burnett, A., Jablonsky, M., Twamley, B., Kavanagh, P. V., & Gardner, E. A. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a new "legal high" sold by an internet vendor as 4-methyl pentedrone. Journal of forensic sciences, 60(3), 721–726.
  • Dal Cason, T. A. (2009). A study of the clandestine synthesis of methcathinone.
  • PubChem. (n.d.). 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 4-Methyl-α-ethylaminopentiophenone. Retrieved from [Link]

  • mzCloud. (2016, August 5). 4-Methyl-α-ethylaminobutiophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved from [Link]

  • Frison, G., Odoardi, S., & Strano-Rossi, S. (2016). In vitro metabolism of the synthetic cathinone 4-methyl-N-ethyl-cathinone (4-MEC) by rat liver microsomes and human cytochrome P450 enzymes. Forensic toxicology, 34(2), 345–355.
  • Zancanaro, F., Tucci, M., & Chiarotti, M. (2015). In vitro metabolism of the synthetic cathinone 4-methyl-N-ethyl-cathinone (4-MEC) by human liver microsomes. Journal of pharmaceutical and biomedical analysis, 107, 473–479.
  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 8(1), 33–42.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470.
  • Coppola, M., & Mondola, R. (2012). Synthetic cathinones: chemistry, pharmacology and toxicology of a new class of designer drugs. Toxicology letters, 211(2), 144–149.
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Psychoactive "bath salts": not so soothing. European journal of pharmacology, 698(1-3), 1–5.
  • Shanks, K. G., Dahn, T., Terrell, A. R., & Behonick, G. S. (2012). Detection of a novel synthetic cathinone, 4-methyl-N-ethyl-cathinone (4-MEC) in a series of forensic toxicology cases. Journal of analytical toxicology, 36(3), 185–190.
  • De Felice, L. J., Glennon, R. A., & Negus, S. S. (2014). Synthetic cathinones: chemical and pharmacological aspects. Life sciences, 97(1), 1–2.
  • DrugMiner. (n.d.). Browse. Retrieved from [Link]

  • Trinity College Dublin, School of Chemistry. (n.d.). ethylamino)‐. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubMed. Retrieved from [Link]

Sources

Foundational

Introduction: The Imperative for Metabolite Profiling of Novel Psychoactive Substances

An In-Depth Technical Guide to the In-Vitro Metabolism of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) is a synthetic cathinone, a class of novel psychoactive substances (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Vitro Metabolism of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP)

4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that presents significant challenges to forensic toxicology and public health.[1][2] Due to their rapid emergence and limited pharmacological and toxicological data, understanding the metabolic fate of these compounds is paramount.[3] Metabolism studies are not merely an academic exercise; they are critical for identifying reliable biomarkers of intake, extending detection windows in biological samples, and elucidating potential toxicological pathways.[3][4]

This guide provides a comprehensive, technically-grounded framework for conducting in-vitro metabolism studies of 4-MEAP. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that the described protocols are robust, self-validating, and grounded in established scientific principles. The primary in-vitro system discussed is pooled human liver microsomes (pHLM), the gold standard for assessing Phase I, cytochrome P450 (CYP)-mediated metabolism.[5][6]

Section 1: The Metabolic Landscape of 4-MEAP

Synthetic cathinones primarily undergo Phase I (functionalization) and Phase II (conjugation) metabolism.[2] For 4-MEAP, in-vitro studies using human liver microsomes have consistently identified several key Phase I metabolic pathways.[1][7] The primary transformations are driven by CYP enzymes, which require Nicotinamide Adenine Dinucleotide Phosphate (NADPH) as an essential electron-donating cofactor for their catalytic activity.[8]

The major reported metabolic reactions for 4-MEAP include:

  • β-Keto Group Reduction: The ketone moiety is reduced to a hydroxyl group, forming a primary alcohol metabolite (M1-4-MEAP).[1][7]

  • Alkyl Chain Hydroxylation: Hydroxylation occurs on the ethyl group of the alkyl chain (M2-4-MEAP).[1][7]

  • N-Deethylation: The ethyl group is removed from the nitrogen atom (M3-4-MEAP).[1][7]

  • Carboxylic Acid Formation: Oxidation at the benzylic position results in the formation of a carboxylic acid derivative (M4-4-MEAP).[7][9]

While Phase II metabolism, such as glucuronidation, is a common pathway for cathinones, it is often studied using different in-vitro systems (e.g., S9 fractions or hepatocytes) that contain the necessary cofactors and enzymes like Uridine 5'-diphospho-glucuronosyltransferases (UGTs).[1][5] This guide will focus on the foundational Phase I metabolism occurring in microsomes.

Caption: Proposed Phase I metabolic pathways of 4-MEAP in human liver microsomes.

Section 2: Experimental Design and Rationale

A robust in-vitro metabolism study is built on a foundation of carefully considered experimental parameters. The choices made at this stage directly impact the quality and interpretability of the data.

The In-Vitro System: Why Human Liver Microsomes?

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum isolated from liver tissue.[10][11] They are an enriched source of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, making them the ideal system for initial metabolite profiling and stability assessment.[11][12] Using pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.[10]

The Cofactor: The Critical Role of the NADPH Regenerating System

CYP enzymes are monooxygenases that require a continuous supply of NADPH to function.[8] In a static in-vitro system, NADPH is rapidly consumed. To ensure sustained metabolic activity throughout the incubation period (e.g., up to 60 minutes), an NADPH regenerating system (NRS) is essential.[8][13]

The most common NRS consists of Glucose-6-phosphate (G6P), Glucose-6-phosphate dehydrogenase (G6PDH), and NADP+. G6PDH catalyzes the oxidation of G6P, which reduces NADP+ to NADPH, thus replenishing the cofactor pool for the CYP enzymes.[13][14] Failure to use an NRS would lead to a rapid cessation of metabolic activity, resulting in an underestimation of metabolic clearance and potentially missing the formation of downstream metabolites.

NADPH_Regeneration_Cycle cluster_0 NADPH Regenerating System cluster_1 CYP450 Catalytic Cycle G6P Glucose-6-Phosphate _6PG 6-Phospho-glucono- δ-lactone G6P->_6PG + NADP+ G6PDH G6PDH NADP NADP+ NADPH NADPH CYP_Fe3 CYP (Fe³⁺) + Drug NADPH->CYP_Fe3 Provides electron (e⁻) CYP_Fe2 CYP (Fe²⁺) + Drug CYP_Fe3->CYP_Fe2 + e⁻ Metabolite Metabolite + H₂O CYP_Fe2->Metabolite + O₂ + e⁻, 2H⁺ Metabolite->NADP Regenerates NADP+

Caption: The coupling of the NADPH regenerating system with the CYP450 catalytic cycle.

Determining Experimental Conditions

The following table summarizes key parameters and the rationale for their selection.

ParameterRecommended ValueRationale & Justification
Test Article (4-MEAP) 1-10 µMConcentration should be low enough to be physiologically relevant and to ensure Michaelis-Menten kinetics are observed (ideally below the Km). Higher concentrations can lead to substrate inhibition.[12]
HLM Protein Conc. 0.2 - 0.5 mg/mLBalances sufficient enzyme activity with minimizing non-specific protein binding. Higher concentrations can deplete the substrate too quickly.[12]
Incubation Time 0, 5, 15, 30, 60 minA time course is essential to determine the rate of metabolism. A zero-minute time point serves as a crucial control to account for any non-enzymatic degradation.[11][14]
Incubation Temperature 37°CMimics physiological temperature to ensure optimal enzyme activity.[5]
Reaction Termination Cold Acetonitrile (ACN)ACN effectively stops the enzymatic reaction by precipitating proteins and is compatible with subsequent LC-MS analysis.[14] Using an internal standard in the ACN aids in accurate quantification.
Controls 1. No NRS (-NADPH) 2. Heat-inactivated HLM1. The "-NADPH" control is critical to confirm that the observed metabolism is CYP-dependent.[11] 2. The heat-inactivated control ensures that substrate loss is not due to chemical instability or non-specific binding.

Section 3: Core Experimental Protocols

The following protocols provide a step-by-step guide for a typical metabolic stability and metabolite identification study.

Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of potassium phosphate buffer, a common buffer system for in-vitro metabolism assays.[5]

  • 4-MEAP Stock Solution (10 mM): Prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO or Methanol). Subsequent dilutions should be made to minimize the final solvent concentration in the incubation to <1%.

  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions. Commercial kits like RapidStart™ or others provide pre-mixed components for convenience and consistency.[13][15][16] A typical system contains NADP+, G6P, G6PDH, and MgCl₂ in a buffer.[14]

  • Pooled Human Liver Microsomes (pHLM): Thaw cryopreserved pHLM (e.g., 20 mg/mL stock) on ice immediately before use.[11] Dilute to the desired working concentration (e.g., 1 mg/mL) with cold phosphate buffer.

Protocol: Metabolic Stability Incubation

This workflow is designed for a 96-well plate format for higher throughput.

Sources

Exploratory

The Pharmacological and Analytical Architecture of 4-Methyl-N-Ethylbuphedrone (4-Me-NEB)

Executive Summary The rapid evolution of synthetic cathinones presents a continuous challenge for forensic toxicology and neuropharmacology. As regulatory frameworks adapt, covert laboratories introduce novel structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of synthetic cathinones presents a continuous challenge for forensic toxicology and neuropharmacology. As regulatory frameworks adapt, covert laboratories introduce novel structural permutations to maintain psychostimulant efficacy while evading detection. This whitepaper provides an in-depth technical analysis of 4-methyl-N-ethylbuphedrone (4-Me-NEB) , also known as 4-MNEB or 2-(ethylamino)-1-(4-methylphenyl)butan-1-one[1]. By synthesizing structural activity relationships (SAR), metabolic biotransformation pathways, and self-validating analytical protocols, this guide serves as a foundational resource for researchers and drug development professionals navigating the pharmacology of emerging N-ethyl cathinones.

Chemical Identity & Structural Activity Relationship (SAR)

4-Me-NEB (CAS: 18268-19-4) is a secondary amine synthetic cathinone[1]. Structurally, it is the para-methyl analog of N-ethylbuphedrone (NEB), featuring an ethyl group at the alpha position of the alkyl chain and an N-ethyl substitution on the amine.

The pharmacological profile of synthetic cathinones is highly sensitive to steric and electronic modifications. The addition of a para-methyl group to the phenyl ring—a modification famously popularized by mephedrone (4-MMC)—significantly increases the steric bulk of the molecule. Quantitative Structure-Activity Relationship (QSAR) analyses demonstrate that this increased bulk at the para position shifts the molecule's selectivity away from the Dopamine Transporter (DAT) and toward the Serotonin Transporter (SERT)[2]. Furthermore, the N-ethyl substitution introduces distinct binding kinetics, often resulting in a "hybrid" pharmacological profile where the molecule acts as a substrate (releaser) at one transporter while functioning as a pure reuptake inhibitor (blocker) at another, similar to its structural relative 4-MEC[3].

Pharmacodynamics: The Monoamine Transporter Matrix

Synthetic cathinones exert their psychostimulant and entactogenic effects by interfering with monoamine transporters (MATs), which normally terminate monoamine signaling by clearing neurotransmitters from the synaptic cleft[2].

Unlike pyrrolidine-containing cathinones (e.g., α-PVP), which act as pure, highly potent DAT blockers, secondary amine cathinones like 4-Me-NEB typically interact with all three primary monoamine transporters: DAT, SERT, and the Norepinephrine Transporter (NET). Because of the para-methyl substitution, 4-Me-NEB exhibits enhanced SERT affinity, promoting serotonin efflux that correlates with entactogenic (MDMA-like) effects, while its DAT interaction drives classical psychomotor stimulation[2].

Pharmacodynamics Drug 4-Me-NEB (4-methyl-N-ethylbuphedrone) DAT Dopamine Transporter (DAT) Drug->DAT High Affinity SERT Serotonin Transporter (SERT) Drug->SERT Enhanced by p-Methyl NET Norepinephrine Transporter (NET) Drug->NET Moderate Affinity Effect_DAT DA Reuptake Inhibition & Efflux DAT->Effect_DAT Effect_SERT 5-HT Reuptake Inhibition & Efflux SERT->Effect_SERT Effect_NET NE Reuptake Inhibition & Efflux NET->Effect_NET Outcome Synaptic Monoamine Accumulation (Psychostimulant & Entactogenic Effects) Effect_DAT->Outcome Effect_SERT->Outcome Effect_NET->Outcome

Fig 1: Monoamine transporter interaction network of 4-Me-NEB.

Metabolic Biotransformation

Understanding the metabolic fate of 4-Me-NEB is critical for forensic detection, as parent cathinones often have short half-lives. The chemical structure strictly dictates the primary metabolic pathways. For N-ethyl cathinones like 4-Me-NEB, the dominant Phase I metabolic pathway is the hydroxylation of the alkyl chain [2].

Unlike N,N-dimethyl cathinones (which primarily undergo demethylation first) or chlorinated cathinones (which often undergo reduction of the keto group), the alpha-ethyl chain of 4-Me-NEB is highly susceptible to cytochrome P450-mediated aliphatic hydroxylation[2]. These hydroxylated metabolites serve as highly stable, extended-window biomarkers for toxicological screening[4].

Self-Validating Experimental Methodologies

To rigorously evaluate 4-Me-NEB, laboratories must employ protocols that inherently control for biological and mechanical variables. Below are two field-proven, self-validating methodologies.

Protocol A: In Vitro Monoamine Transporter Assay

Rationale & Causality: Native brain synaptosomes contain a mixture of transporters, making it difficult to isolate specific binding affinities. We utilize Human Embryonic Kidney (HEK293) cells transfected with isolated human transporters (hDAT, hSERT, hNET). This isolates the variable, ensuring that the measured affinity is transporter-specific. Self-Validating Mechanism: The assay uses a dual-readout system. A radioligand uptake inhibition phase is followed by a fractional release phase. Parallel controls using Cocaine (a known pure blocker) and Methamphetamine (a known releaser) are run on every plate. If the controls fail to produce their distinct kinetic signatures, the plate is automatically invalidated, ensuring transporter functionality is verified in real-time.

Step-by-Step Workflow:

  • Cell Culture: Seed HEK293 cells expressing hDAT, hSERT, or hNET into 96-well plates.

  • Uptake Inhibition: Incubate cells with varying concentrations of 4-Me-NEB (1 nM to 100 μM) alongside tritiated neurotransmitters ( [3H] DA, [3H] 5-HT, [3H] NE) for 10 minutes.

  • Washing & Lysis: Terminate the reaction with ice-cold buffer, lyse the cells, and measure retained radioactivity via liquid scintillation counting to determine IC50​ values.

  • Release Assay: Pre-load fresh cells with tritiated neurotransmitters. Expose to 4-Me-NEB and measure the radioactivity in the extracellular buffer to quantify drug-induced efflux.

Protocol B: SPE GC-MS/MS Analytical Quantification

Rationale & Causality: Liquid-liquid extraction of whole blood often causes emulsion and co-extracts neutral lipids. We utilize Solid Phase Extraction (SPE) with mixed-mode cation exchange cartridges. Because 4-Me-NEB is a basic amine, it is retained via strong ionic interactions, allowing for harsh organic washes that strip away matrix interferences[4]. For detection, GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is used to specifically target the substituted benzoyl cations generated by α-cleavage, which is the structural hallmark of the cathinone core[5]. Self-Validating Mechanism: A deuterated internal standard (e.g., Mephedrone- d3​ ) is spiked into the biological matrix before extraction. If the recovery of the internal standard falls below a pre-set threshold (e.g., 70%), the software flags the batch for matrix suppression or extraction failure, completely preventing false-negative reporting.

AnalyticalWorkflow Sample Biological Matrix (Blood/Urine) IS Add Internal Standard (Self-Validation) Sample->IS SPE Solid Phase Extraction (Isolate Cathinones) IS->SPE Matrix Cleanup GC Gas Chromatography (Separation) SPE->GC Elution MS Tandem MS (MRM) (Detection) GC->MS Ionization (EI) Data Quantification & Data Analysis MS->Data Target Transitions

Fig 2: Self-validating SPE GC-MS/MS workflow for 4-Me-NEB quantification.

Quantitative Data Synthesis

To contextualize 4-Me-NEB, it is crucial to compare its structural and pharmacological metrics against well-documented synthetic cathinone analogs.

Table 1: Comparative Pharmacological and Metabolic Metrics of Substituted Cathinones

CompoundStructural SubstitutionPrimary Transporter AffinityFunctional ActivityPrimary Metabolic Pathway
4-MMC (Mephedrone)4-Methyl, N-MethylDAT ≈ SERT > NETNon-selective Substrate (Releaser)N-demethylation, Keto-reduction
4-MEC 4-Methyl, N-EthylSERT > DAT > NETSERT Substrate / DAT BlockerHydroxylation, N-dealkylation
4-Me-NEB 4-Methyl, N-Ethyl, α-Ethyl SERT ≈ DAT Hybrid Releaser / Inhibitor Alkyl chain hydroxylation
α-PVP α-Propyl, PyrrolidineDAT > NET ≫ SERTPure Transporter BlockerPyrrolidine oxidation

Note: The addition of the alpha-ethyl chain in 4-Me-NEB shifts its dominant metabolic clearance pathway toward aliphatic hydroxylation compared to its methyl-chain counterparts[2].

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cell Culture Assays for Evaluating the Pharmacological and Toxicological Effects of 4-Methyl-alpha-ethylaminobutiophenone (4-Me-NEB)

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol The Pharmacological Landscape of 4-Me-NEB 4-Methyl-alpha-ethylaminobutiophenone...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

The Pharmacological Landscape of 4-Me-NEB

4-Methyl-alpha-ethylaminobutiophenone (commonly known as 4-methyl-N-ethylbuphedrone or 4-Me-NEB) is a synthetic cathinone[1][2]. Structurally, synthetic cathinones are β -keto analogs of amphetamines, characterized by a phenethylamine core with an alkyl group at the alpha carbon and a ketone group at the beta carbon[3].

Like other illicit psychostimulants, the primary mechanism of action for 4-Me-NEB involves interaction with human monoamine transporters: the dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT)[4][5]. Synthetic cathinones act either as cocaine-like reuptake inhibitors (blocking the transporter) or amphetamine-like substrates (reversing the transporter to induce neurotransmitter efflux)[5]. Evaluating the precise binding affinities and functional uptake inhibition of 4-Me-NEB is critical for predicting its abuse liability, neurotoxicity, and systemic effects[6][7].

MOA Cathinone 4-Me-NEB (Synthetic Cathinone) DAT Monoamine Transporters (DAT / NET / SERT) Cathinone->DAT Orthosteric Binding Reuptake Reuptake Inhibition & Substrate Efflux DAT->Reuptake Transport Blockade Synapse Synaptic Accumulation (DA, NE, 5-HT) Reuptake->Synapse Extracellular Elevation

Figure 1: Mechanism of action for 4-Me-NEB at monoamine transporters.

Rationale for the Biological Model

To accurately profile 4-Me-NEB, we must isolate its specific transporter interactions from general cellular toxicity. This protocol utilizes a self-validating dual-assay system utilizing Human Embryonic Kidney 293 (HEK293) cells.

  • Why HEK293 Cells? Native neuronal cell lines (like PC12 or SH-SY5Y) express a complex matrix of endogenous monoamine receptors and transporters, creating background noise. By using HEK293 cells stably transfected with single human transporters (hDAT, hNET, or hSERT), we isolate the exact kinetic interactions of 4-Me-NEB without confounding variables[6][8].

  • Why a Dual-Assay System? A common pitfall in drug screening is misinterpreting cell death as transporter inhibition. If a compound lyses the cell membrane, uptake will drop to zero, artificially skewing the IC 50​ [6]. By running a parallel MTT cytotoxicity assay alongside the fluorescent uptake assay, we ensure that the observed monoamine inhibition is a true pharmacological event, not an artifact of acute cytotoxicity.

Experimental Protocols

Reagents & Buffer Preparation

Causality: Standard culture media (e.g., DMEM) contains phenol red (which quenches fluorescence) and high concentrations of amino acids like tyrosine that competitively inhibit monoamine transporters. Therefore, all assays must be conducted in a specialized buffer.

  • Krebs-Ringer-HEPES (KRH) Buffer: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 1.2 mM KH 2​ PO 4​ , 10 mM HEPES, and 10 mM D-glucose (pH 7.4).

  • Fluorescent Substrate: ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), a reliable fluorescent surrogate for monoamines.

Cell Seeding & Preparation
  • Seed Cells: Plate HEK293-hDAT, -hNET, and -hSERT cells at a density of 5×104 cells/well in a 96-well clear-bottom black plate (for fluorescence) and a standard 96-well clear plate (for viability).

  • Incubate: Allow cells to adhere for 24 hours at 37°C in a 5% CO 2​ humidified incubator.

Monoamine Transporter Uptake Inhibition Assay

This protocol utilizes specific inhibitors to establish a definitive baseline, ensuring the system is self-validating.

  • Wash: Aspirate culture media and gently wash cells twice with 100 µL of pre-warmed KRH buffer.

  • Establish Controls (Self-Validation):

    • Total Uptake (100%): Add KRH buffer with vehicle (0.1% DMSO).

    • Non-Specific Uptake (0%): Add highly selective inhibitors to dedicated wells: 10 µM GBR12909 (for DAT), 10 µM Nisoxetine (for NET), or 10 µM Fluoxetine (for SERT). Causality: This defines the baseline of passive membrane diffusion, allowing for the calculation of true specific uptake.

  • Drug Treatment: Add 4-Me-NEB in a 10-point concentration gradient (e.g., 0.1 nM to 100 µM).

  • Pre-Incubation: Incubate for 30 minutes at 37°C. Causality: This allows 4-Me-NEB to reach equilibrium binding at the transporter's orthosteric site before the competitive fluorescent substrate is introduced.

  • Substrate Addition: Add ASP+ to a final concentration of 1 µM. Incubate for exactly 15 minutes.

  • Read: Stop the reaction by washing twice with ice-cold KRH buffer. Measure fluorescence using a microplate reader (Excitation: 475 nm / Emission: 605 nm).

Parallel Cytotoxicity Assessment (MTT)
  • Treat: Replicate steps 1-4 from Section 3.3 in the clear 96-well plate.

  • Incubate: Expose cells to 4-Me-NEB for the total duration of the uptake assay (45 minutes) to mimic exact experimental conditions.

  • Assay: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2 hours.

  • Solubilize & Read: Remove buffer, add 100 µL of DMSO to dissolve formazan crystals, and read absorbance at 570 nm.

Workflow Seed Seed HEK293-hDAT/NET/SERT (5x10^4 cells/well) Wash Wash with KRH Buffer (Remove serum/amino acids) Seed->Wash Treat Pre-incubate with 4-Me-NEB (0.1 nM - 100 µM, 30 min) Wash->Treat Split Treat->Split Assay1 Uptake Assay Add ASP+ Substrate (15 min) Split->Assay1 Assay2 Viability Assay Add MTT Reagent (2 hr) Split->Assay2 Read1 Fluorescence (Ex:475/Em:605) Calculate IC50 Assay1->Read1 Read2 Absorbance (570nm) Calculate CC50 Assay2->Read2

Figure 2: Parallel workflow for transporter uptake inhibition and cytotoxicity.

Data Interpretation & Predictive Toxicology

The primary metric for evaluating the abuse potential of synthetic cathinones is the DAT/SERT inhibition ratio [4][7].

  • High DAT/SERT Ratio: Compounds that potently inhibit DAT but weakly inhibit SERT (like MDPV or α -PVP) are highly dopaminergic, lacking the mitigating entactogenic effects of serotonin, leading to severe abuse liability and compulsive redosing[5][8].

  • Low DAT/SERT Ratio: Compounds with balanced or SERT-dominant inhibition (like MDMA or Mephedrone) exhibit more entactogenic profiles[8].

Representative Pharmacological Profile

The following table summarizes expected quantitative data structures for synthetic cathinones, demonstrating how 4-Me-NEB data should be tabulated against known controls.

CompoundhDAT IC 50​ (µM)hNET IC 50​ (µM)hSERT IC 50​ (µM)DAT/SERT RatioCC 50​ (µM) Viability
4-Me-NEB 0.850.4212.514.7> 500
4-MMC (Mephedrone) 1.100.853.202.9> 500
MDPV 0.030.05> 100> 3000> 500

(Note: The data above is representative of typical synthetic cathinone profiles for structural illustration. The high CC 50​ confirms that transporter inhibition occurs at concentrations well below those that cause acute cell death).

References

  • Cayman Chemical. "4-methyl-α-Ethylaminobutiophenone (hydrochloride) (CAS 18268-19-4)". caymanchem.com.
  • PubChem. "2-(Ethylamino)-1-(4-methylphenyl)butan-1-one | C13H19NO | CID 91698934". nih.gov.
  • Wikipedia.
  • National Institutes of Health (PMC). "The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter". nih.gov.
  • Frontiers. "Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays". frontiersin.org.
  • MDPI.
  • Semantic Scholar.
  • American Chemical Society (ACS).

Sources

Application

Application Note: Preclinical Animal Models for Evaluating the Behavioral and Neurochemical Effects of 4-Methyl-N-ethylbuphedrone (4-Me-NEB)

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Class: Synthetic Cathinone (Novel Psychoactive Substance) Introduction & Mechanistic Rationale 4-Methyl-N-ethylbuphedro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Compound Class: Synthetic Cathinone (Novel Psychoactive Substance)

Introduction & Mechanistic Rationale

4-Methyl-N-ethylbuphedrone (4-Me-NEB, also known as 4-methyl- α -ethylaminobutiophenone) is an emerging synthetic cathinone characterized by a phenethylamine core with a β -ketone group, a para-methyl substitution on the phenyl ring, and an N-ethyl alkyl chain[1][2]. As illicit drug markets continuously evolve to bypass legislation, structural modifications to existing cathinones (like buphedrone or mephedrone) are synthesized to retain potent psychostimulant properties[3].

The Causality of Chemical Structure on Behavior: The pharmacological profile of synthetic cathinones is primarily driven by their interaction with monoamine transporters. Recent structure-activity relationship (SAR) studies highlight that synthetic cathinones with a high Dopamine Transporter (DAT) to Serotonin Transporter (SERT) inhibition ratio exhibit profound abuse potential and potent psychostimulant effects[4]. The para-methyl group in 4-Me-NEB enhances DAT affinity, while the N-ethyl substitution increases lipophilicity, facilitating rapid blood-brain barrier penetration. To accurately map this neurochemical profile to human-relevant outcomes, robust in vivo animal models are required to quantify hyperlocomotion, stereotypy, and addiction liability.

G A 4-Me-NEB (Systemic Admin) B DAT / NET Inhibition & Reversal A->B C Accumulation of DA & NE in Synaptic Cleft B->C D Postsynaptic Receptor Activation (D1/D2) C->D E Hyperlocomotion & Stereotypy Output D->E F Reward Pathway Activation (VTA -> NAc) D->F

Figure 1: Proposed neurochemical pathway of 4-Me-NEB driving behavioral phenotypes.

Experimental Model Selection

Choosing the correct animal model and strain is critical for reproducibility and translational validity:

  • C57BL/6 Mice (Locomotor Assays): This strain exhibits a highly sensitive and stable baseline for dopaminergic stimulation, making them the gold standard for detecting dose-dependent hyperlocomotion and stereotypy induced by monoamine releasers.

  • Sprague-Dawley Rats (Self-Administration): Rats are preferred over mice for intravenous self-administration (IVSA) due to their larger vascular anatomy (ensuring catheter longevity) and complex operant learning capabilities, which are necessary for evaluating progressive-ratio breakpoints.

Protocol 1: Open-Field Test (OFT) for Locomotor Activity & Stereotypy

Objective: To quantify the acute psychostimulant effects of 4-Me-NEB.

Self-Validating System: To ensure data integrity, this protocol utilizes a three-tier validation system:

  • Vehicle Control (Saline): Establishes the baseline habituation curve.

  • Positive Control (Cocaine 10 mg/kg or Mephedrone 3 mg/kg): Validates the assay's sensitivity to DAT inhibitors.

  • Automated Blinding: Video tracking software (e.g., EthoVision XT) removes human observer bias, relying strictly on coordinate-based center-of-mass tracking.

Step-by-Step Methodology:
  • Acclimation: Transfer adult C57BL/6 mice to the testing room 1 hour prior to the experiment. Lighting should be strictly controlled at ~50 lux to minimize anxiety-induced freezing.

  • Baseline Recording: Place the animal in the center of a 40×40 cm acrylic open-field arena. Record baseline baseline activity for 30 minutes.

  • Drug Administration: Briefly remove the mouse and administer 4-Me-NEB via intraperitoneal (IP) injection. Recommended dose range for SAR profiling: 1.0, 3.0, and 10.0 mg/kg[4].

  • Data Acquisition: Immediately return the mouse to the arena and record for 60 minutes.

  • Stereotypy Analysis: Utilize the software's mobility thresholds to differentiate between ambulation (distance traveled) and stereotypy (high-frequency repetitive movements without spatial displacement, indicative of excessive striatal dopamine).

  • Decontamination: Clean the arena with 70% ethanol between subjects to eliminate olfactory cues.

Protocol 2: Intravenous Self-Administration (IVSA) for Addiction Liability

Objective: To evaluate the reinforcing efficacy and abuse potential of 4-Me-NEB using operant conditioning.

Self-Validating System: Catheter patency is the primary failure point in IVSA. This protocol mandates a methohexital (Brevital) patency check. If the rat does not exhibit immediate, transient anesthesia following a methohexital infusion, the catheter is compromised, and the animal's data is automatically excluded. Furthermore, the inclusion of an "Inactive Lever" controls for non-specific drug-induced motor activation.

Step-by-Step Methodology:
  • Surgical Catheterization: Implant a silastic catheter into the right jugular vein of Sprague-Dawley rats under isoflurane anesthesia. Route the tubing subcutaneously to a dorsal vascular access port. Allow 7 days for recovery, flushing daily with heparinized saline.

  • Operant Training (FR-1): Place rats in standard operant chambers equipped with two levers (Active and Inactive). Under a Fixed-Ratio 1 (FR-1) schedule, one press on the active lever delivers a 0.5 mg/kg/infusion of 4-Me-NEB paired with a light/tone cue.

  • Acquisition Criteria: Training continues daily (2-hour sessions) until the rat achieves >20 active lever presses with a >75% discrimination ratio (Active vs. Inactive) for three consecutive days.

  • Progressive Ratio (PR) Testing: To measure the "motivation" to obtain the drug, switch the schedule to a Progressive Ratio (e.g., 1, 2, 4, 6, 9, 12...). The session ends when the rat fails to earn an infusion for 1 hour. The final ratio completed is recorded as the Breakpoint .

  • Dose-Response Curve: Vary the unit dose of 4-Me-NEB (0.1, 0.3, 1.0 mg/kg/infusion) using a within-subjects Latin-square design to generate an inverted U-shaped dose-response curve typical of psychostimulants.

Workflow S1 Jugular Vein Catheterization S2 Recovery & Patency Check S1->S2 S3 FR-1 Acquisition (0.5 mg/kg/inf) S2->S3 S4 Progressive Ratio (Breakpoint) S3->S4 S5 Dose-Response Curve Generation S4->S5

Figure 2: Step-by-step workflow for the Intravenous Self-Administration (IVSA) paradigm.

Quantitative Data Interpretation

The following table summarizes the anticipated behavioral data based on the pharmacological homology between 4-Me-NEB and closely related synthetic cathinones (e.g., Mephedrone, Pentedrone)[3][4].

Treatment GroupDoseOFT: Total Distance (cm/60min)IVSA: Active Lever Presses (FR1)IVSA: Breakpoint (PR)
Vehicle (Saline) 0.0 mg/kg3,200 ± 45012 ± 43 ± 1
4-Me-NEB (Low) 1.0 mg/kg6,800 ± 62045 ± 815 ± 3
4-Me-NEB (High) 3.0 mg/kg11,500 ± 89085 ± 1232 ± 5
Cocaine (Pos. Control) 10.0 mg/kg10,200 ± 75078 ± 1028 ± 4

Data Interpretation Note: A sharp increase in OFT distance coupled with a high PR breakpoint indicates that 4-Me-NEB possesses strong reinforcing properties mediated by rapid mesolimbic dopamine accumulation. If stereotypy scores (not shown) peak at the high dose while ambulation drops, it signifies that the animal has transitioned from hyperlocomotion to focused stereotypy (a hallmark of severe DAT inhibition).

References

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review Source: ACS Pharmacology & Translational Science (2024) URL:[Link]

  • Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood Source: Analytical and Bioanalytical Chemistry (2023) URL:[Link]

  • 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one (4-Me-NEB) Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

Sources

Method

Application Note: Storage, Stability, and Degradation Kinetics of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) Hydrochloride

Introduction & Chemical Vulnerabilities 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP), also known as 2-ethylamino-4'-methyl-valerophenone, is a synthetic cathinone derivative widely utilized as a reference standard in f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Vulnerabilities

4-Methyl-alpha-ethylaminobutiophenone (4-MEAP), also known as 2-ethylamino-4'-methyl-valerophenone, is a synthetic cathinone derivative widely utilized as a reference standard in forensic toxicology and pharmacological research[1],[2]. As a hydrochloride salt, the physicochemical stability of 4-MEAP is entirely dictated by its structural liabilities. It features a β -keto phenethylamine core with a secondary amine, a combination that makes it highly vulnerable to environmental degradation if storage protocols are not strictly managed[3].

As an application scientist, it is critical to understand that standard operating procedures for drug storage are not arbitrary; they are direct countermeasures against the molecule's intrinsic thermodynamic drive to degrade.

Mechanisms of Degradation

Understanding the causality behind 4-MEAP's degradation is essential for maintaining the integrity of your reference standards. The primary pathways of degradation include:

  • Oxidative Degradation : Cathinones containing secondary amines exhibit significantly lower stability compared to their tertiary amine counterparts. The secondary amine in 4-MEAP is highly susceptible to N-oxidation and subsequent alkyl chain cleavage when exposed to atmospheric oxygen[3].

  • β -Keto Reduction : In aqueous or unbuffered environments, the ketone group acts as an electrophile and can undergo reduction, forming dihydro-degradants. Interestingly, forensic studies indicate that these dihydro-metabolites often exhibit greater long-term stability than the parent cathinone, making them useful biomarkers but indicating a complete loss of the parent compound's integrity[4].

  • Enantiomeric Racemization : 4-MEAP possesses a chiral center at the α -carbon. Base-catalyzed enolization leads to rapid enantioselective degradation and racemization, particularly when stored at room temperature or in non-acidified solutions[4]. Acidification of the sample matrix mitigates this by fully protonating the amine, thereby reducing its nucleophilicity and preventing the enolization cascade[3].

G A 4-MEAP HCl (Intact) B Environmental Stressors (Heat, Moisture, pH > 6) A->B C Beta-Keto Reduction (Dihydro-degradants) B->C Reduction D N-Oxidation & Alkyl Cleavage B->D Oxidation E Enantiomeric Racemization B->E Chiral Inversion

Degradation pathways of 4-MEAP under environmental stress.

Quantitative Stability Profiles

The following table synthesizes the expected stability of 4-MEAP HCl across various matrices and temperatures, derived from empirical forensic and chemical stability data[1],[4],[3].

Storage MatrixTemperatureAdditives/ConditionsExpected StabilityPrimary Degradation Risk
Neat Solid (Powder)-20°CDesiccated, Dark 7 YearsMinimal (if kept dry)
Neat Solid (Powder)25°CAmbient Humidity< 6 MonthsMoisture-induced hydrolysis
Organic Solution (MeOH)-20°C0.1% Formic Acid 12 MonthsSlow racemization
Biological Matrix (Urine)4°CUnbuffered< 14 DaysRapid enantioselective degradation
Biological Matrix (Urine)-40°CUnbuffered 12 MonthsHalogen/Alkyl cleavage

Protocol 1: Handling, Reconstitution, and Long-Term Storage

Objective : To establish a self-validating workflow for the preparation and storage of 4-MEAP HCl reference standards that prevents oxidative and hydrolytic degradation.

Step-by-Step Methodology :

  • Environmental Control : Perform all handling of the neat solid within a controlled humidity environment (RH < 30%). 4-MEAP HCl is a salt and can be hygroscopic; moisture absorption directly facilitates hydrolysis[5].

  • Weighing and Aliquoting : Accurately weigh the required mass of 4-MEAP HCl using a microbalance. Immediately return the primary stock to a tightly sealed receptacle and store at -20°C[1],[5].

  • Reconstitution : Dissolve the powder in anhydrous, LC-MS grade Methanol or Acetonitrile.

    • Causality Check: Do not use water or high-pH buffers for stock solutions. Aqueous environments trigger base-catalyzed enolization at the chiral center[4],[3].

  • Acidification : Add Formic Acid or Hydrochloric Acid to the organic solvent to achieve a final concentration of 0.1% (v/v).

    • Causality Check: Acidification ensures the secondary amine remains fully protonated, drastically increasing stability against oxidation and chiral inversion[3].

  • Inert Gas Purging : Purge the headspace of the amber storage vials with an inert gas (Argon or Nitrogen) prior to sealing. This displaces atmospheric oxygen, neutralizing the N-oxidation pathway.

  • Self-Validation System : Analyze an aliquot of the freshly prepared stock via LC-UV/MS against a stable isotopically labeled internal standard (e.g., a deuterated cathinone analog) to establish a baseline Area Under the Curve (AUC) and enantiomeric purity. Subsequent aliquots must be tested against this baseline before use in critical assays; a deviation of >2% AUC indicates compromised structural integrity.

Protocol 2: ICH-Aligned Accelerated Stability Testing

Objective : To determine the shelf-life and degradation kinetics of 4-MEAP formulations in strict accordance with ICH Q1A(R2) guidelines[6].

Step-by-Step Methodology :

  • Batch Selection : Select at least three distinct primary batches of 4-MEAP HCl to ensure statistical significance and account for trace manufacturing impurities[7].

  • Chamber Equilibration : Utilize validated stability chambers calibrated to specific environmental conditions[6].

    • Long-Term Condition (Freezer): -20°C ± 5°C.

    • Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH.

  • Time-Point Sampling : Pull samples at predefined intervals. For accelerated testing, pull at 0, 1, 3, and 6 months. For long-term testing, pull at 0, 3, 6, 9, 12, 18, and 24 months[6].

  • Analytical Evaluation :

    • Chemical Purity: Assess via LC-MS/MS, monitoring for the parent m/z and known degradation products (specifically dihydro-metabolites and N-dealkylated products)[4],[3].

    • Chiral Integrity: Utilize chiral chromatography to monitor the ratio of enantiomers. Forensic data shows that E2-enantiomers of synthetic cathinones often degrade more rapidly under thermal stress[4].

  • Data Analysis & Self-Validation : Evaluate the degradation trends using linear regression. A "significant change" under accelerated conditions (defined as >5% degradation from the initial assay value) necessitates immediate intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH[6].

    • Self-Validation Control: Include a control arm of neat solid stored at -80°C. Compare all accelerated degradation time-points against this ultra-low temperature control to isolate true chemical degradation from run-to-run analytical variance.

G S1 Aliquot Preparation (Neat & Solution) S2 Storage Conditions (-20°C, 4°C, 25°C, 40°C) S1->S2 S3 Time-point Sampling (0, 1, 3, 6 Months) S2->S3 S4 LC-MS/MS & Chiral Chromatography S3->S4 S5 Degradation Kinetics Analysis S4->S5

Accelerated stability testing workflow for 4-MEAP HCl.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products IKEV URL:[Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples ResearchGate URL:[Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: Forensic Analysis and Pharmacokinetic Profiling of 4-Methyl NEB (4-MNEB)

Executive Summary The rapid evolution of New Psychoactive Substances (NPS) presents an ongoing challenge for forensic toxicology and drug development research. Among the emerging synthetic cathinones is 4-methyl NEB (4-M...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of New Psychoactive Substances (NPS) presents an ongoing challenge for forensic toxicology and drug development research. Among the emerging synthetic cathinones is 4-methyl NEB (4-MNEB) , formally known as 4-methyl-α-ethylaminobutiophenone. As a para-methyl analog of buphedrone featuring an N-ethyl substitution, 4-MNEB acts as a potent psychostimulant[1]. Because minor structural modifications in the cathinone scaffold drastically alter pharmacokinetics and analytical behavior, standard screening methods often fail to accurately quantify these novel derivatives.

This application note provides a comprehensive, self-validating analytical protocol for the extraction and GC-MS quantification of 4-MNEB in whole blood, grounded in recent forensic validation studies and structure-activity relationship (SAR) data.

Molecular Profile & Metabolic Pathways

Understanding the molecular behavior of 4-MNEB is critical for both forensic identification and toxicological assessment. 4-MNEB (CAS: 18268-19-4) possesses a molecular formula of C13H19NO [1].

Pharmacokinetics & Causality in Target Selection: In vivo, the chemical structure dictates the primary metabolic route. Research on the structure-activity relationships of synthetic cathinones demonstrates that N-ethyl cathinones like 4-MNEB primarily undergo hydroxylation of the alkyl chain [2]. This contrasts with N,N-dimethyl cathinones, which favor demethylation. For forensic analysts, this means that while the parent 4-MNEB molecule is highly stable in blood matrices[3], toxicological screening in urine should also target the alkyl-hydroxylated metabolites to confirm consumption.

Mechanism Parent 4-MNEB (m/z 205) Parent Molecule AlphaCleavage EI α-Cleavage (Mass Spectrometry) Parent->AlphaCleavage GC-MS Metabolism In Vivo Metabolism (Hepatic CYP450) Parent->Metabolism Biological Iminium Iminium Ion (Primary Quant Target) AlphaCleavage->Iminium Acylium Acylium Ion (Secondary Qualifier) AlphaCleavage->Acylium Hydroxylation Alkyl Chain Hydroxylation (Primary Metabolite) Metabolism->Hydroxylation

Figure 1. 4-MNEB structural fragmentation in GC-MS and primary in vivo metabolic pathway.

Analytical Strategy: Causality in Method Development

To achieve forensic-grade accuracy, the analytical workflow must isolate the target analyte from complex biological matrices while preserving its structural integrity.

Why SPE over LLE? Solid-Phase Extraction (SPE) is chosen over simple Liquid-Liquid Extraction (LLE) because whole blood contains high concentrations of proteins and lipids that cause severe matrix effects and rapid degradation of GC columns. By utilizing a mixed-mode SPE sorbent, we exploit the basic nature of the secondary amine in 4-MNEB. The analyte is retained via cation-exchange during aggressive organic washes, ensuring a highly purified extract[4].

Why GC-EI/MS over LC-MS/MS? While LC-MS/MS offers superior sensitivity for intact molecular ions, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI/MS) is the gold standard for structural elucidation of unknown or novel cathinones[5]. Under 70 eV EI conditions, 4-MNEB undergoes predictable α-cleavage, yielding highly specific iminium and acylium fragment ions. These fragments are essential for differentiating 4-MNEB from its numerous positional isomers on the illicit market.

Workflow Sample Whole Blood Sample (Forensic Matrix) SPE Solid Phase Extraction (SPE) (Matrix Cleanup) Sample->SPE Add Internal Standard Elution Alkaline Organic Elution (Neutralizes Cathinone) SPE->Elution Wash & Dry GCMS GC-EI/MS Analysis (70 eV Electron Ionization) Elution->GCMS Evaporate & Reconstitute Data Data Processing (Target Ion Quantitation) GCMS->Data Spectral Acquisition

Figure 2. Forensic analytical workflow for 4-MNEB extraction and GC-MS quantification.

Validated Solid-Phase Extraction & GC-MS Protocol

Step 1: Sample Preparation & Internal Standardization
  • Aliquot 0.5 mL of whole blood into a clean centrifuge tube.

  • Add 50 µL of deuterated internal standard (IS) solution (e.g., Mephedrone-d3 at 1 µg/mL). Causality: The IS corrects for any volumetric losses during extraction and variations in GC injection volume.

  • Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) and vortex for 30 seconds to disrupt protein binding.

Step 2: Mixed-Mode Solid-Phase Extraction (SPE)
  • Conditioning: Pass 2 mL Methanol followed by 2 mL deionized water through the mixed-mode cation exchange SPE cartridge.

  • Loading: Apply the buffered blood sample at a flow rate of 1 mL/min.

  • Interference Washing: Wash sequentially with 2 mL deionized water, 2 mL 0.1 M HCl, and 2 mL Methanol. Causality: The acidic wash keeps the cathinone amine protonated (bound to the sorbent) while the methanol wash strips away neutral lipids and hydrophobic interferences.

  • Drying: Apply full vacuum for 5 minutes to remove residual aqueous solvent.

  • Elution: Elute the target analytes using 3 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2, v/v/v). Causality: The strong base deprotonates the amine, neutralizing 4-MNEB and allowing it to partition into the organic solvent.

Step 3: Evaporation and GC-MS Analysis
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 50 µL of Ethyl Acetate.

  • GC Parameters: Inject 1 µL in splitless mode onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Oven program: 90°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Operate in EI mode (70 eV). Utilize Selected Ion Monitoring (SIM) targeting the dominant iminium ion for quantitation and the acylium ion for qualitative confirmation.

Quantitative Performance & Assay Validation

To ensure the highest degree of trustworthiness, the protocol is designed as a self-validating system . The inclusion of the deuterated internal standard acts as an intrinsic system suitability test. If the absolute peak area of the IS drops by >50% compared to a neat standard, the system automatically flags the sample for severe matrix suppression or extraction failure, invalidating the run and preventing the reporting of false negatives.

Based on recent forensic validations for 4-MNEB [3], the assay yields the following quantitative metrics:

Analytical ParameterValidated ValueCausality / Forensic Significance
Linearity Range 10 – 800 ng/mLBroad dynamic range covers both recreational use levels and fatal overdose concentrations without needing sample dilution.
Limit of Detection (LOD) 5 ng/mLEnsures trace detection in highly metabolized, degraded, or low-volume post-mortem samples.
Lower Limit of Quantitation (LLOQ) 10 ng/mLEstablishes the lowest concentration threshold for legally defensible, reproducible quantitative reporting.
Extraction Efficiency > 73%Demonstrates the efficacy of the mixed-mode SPE protocol in selectively isolating 4-MNEB from complex blood lipids and proteins.
Matrix Stability High4-MNEB exhibits the highest stability among novel cathinones in blood, reducing the risk of pre-analytical degradation during transport.

References

  • Lopes, A., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Chemical Research in Toxicology, American Chemical Society. URL:[Link]

  • Shimadzu Corporation. (2024). Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Shimadzu Technical Report C146-E327. URL:[Link]

  • Silva, B., et al. (2022). Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood. Forensic Toxicology, PubMed. URL:[Link]

Sources

Method

Application Note: 4-Methyl-alpha-ethylaminobutiophenone (4-Methyl NEB) as an Analytical Reference Standard in Forensic Toxicology

Executive Summary The rapid evolution of the novel psychoactive substances (NPS) market presents continuous analytical challenges for forensic and clinical toxicology laboratories. 4-Methyl-alpha-ethylaminobutiophenone (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of the novel psychoactive substances (NPS) market presents continuous analytical challenges for forensic and clinical toxicology laboratories. 4-Methyl-alpha-ethylaminobutiophenone (commonly known as 4-methyl NEB), a synthetic cathinone and buphedrone derivative, requires precise analytical methodologies for accurate identification and quantification in complex biological matrices[1]. This application note details the physicochemical profiling, mechanistic mass spectrometry fragmentation dynamics, and validated experimental protocols for utilizing 4-methyl NEB as an ISO 17034-compliant reference standard.

Chemical Identity and Physicochemical Profiling

4-Methyl NEB is structurally characterized by a phenethylamine backbone substituted with a para-methyl group on the phenyl ring and an ethyl group replacing the methyl group at the alpha position of the amine[1]. As a reference standard, it is typically supplied as a hydrochloride salt to ensure long-term stability and solubility in polar solvents[2].

Table 1: Quantitative Physicochemical Properties of 4-Methyl NEB

PropertyValueAnalytical Significance
Common Name 4-Methyl NEBNomenclature standard for NPS screening.
CAS Number 18268-19-4Unique identifier for spectral library matching[2].
Molecular Formula C₁₃H₁₉NO • HClDictates isotopic distribution patterns.
Molecular Weight 241.76 g/mol (Salt)Used for gravimetric standard preparation[2].
Monoisotopic Mass 205.1467 Da (Base)Critical for High-Resolution Mass Spectrometry (HRMS)[2].
Precursor Ion [M+H]⁺ m/z 206.1545Primary target for ESI+ LC-MS/MS quantification.
Purity Requirement ≥ 98%Mandatory for quantitative calibration curves[1].

Mechanistic Mass Spectrometry: Fragmentation Dynamics

The selection of analytical platforms for synthetic cathinones is heavily dictated by their thermodynamic stability. In Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI), synthetic cathinones undergo extensive thermal degradation[3]. The high internal energy imparted during EI frequently results in the complete absence of the molecular ion, complicating molecular weight determination and shifting reliance entirely to low-mass fragments[3].

Conversely, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing soft Electrospray Ionization (ESI+) preserves the protonated precursor ion[M+H]⁺[4]. The dominant and most analytically useful fragmentation pathway for 4-methyl NEB is the amine-initiated alpha-cleavage of the benzylic bond[5]. This cleavage yields a highly stable iminium ion at m/z 86.10, which serves as the primary quantifier[3]. A secondary inductive cleavage yields the 4-methylbenzoyl cation (m/z 119.05), utilized as a qualifier ion to differentiate positional isomers[5].

Fragmentation Parent 4-Methyl-NEB [M+H]+ m/z 206.15 Iminium Iminium Ion (Base Peak) m/z 86.10 Parent->Iminium α-cleavage (C-C bond) Benzoyl 4-Methylbenzoyl Cation m/z 119.05 Parent->Benzoyl Inductive Cleavage LossH2O [M+H - H2O]+ m/z 188.14 Parent->LossH2O -H2O

Fig 1. ESI+ fragmentation pathway of 4-Methyl-NEB highlighting the dominant alpha-cleavage mechanism.

Experimental Protocols: Self-Validating Analytical Workflows

To establish a self-validating system, the following protocols integrate strict causality between sample matrix types and extraction choices.

Sample Preparation Methodologies

A. Urine Analysis: "Dilute-and-Shoot" Protocol Because urine contains lower concentrations of precipitable proteins compared to blood, a rapid dilute-and-shoot method is viable, minimizing sample loss and preparation time[4].

  • Centrifuge the raw urine specimen at 10,000 x g for 5 minutes to pellet cellular debris.

  • Aliquot 50 µL of the supernatant into an autosampler vial.

  • Add 900 µL of Mobile Phase A (0.1% Formic Acid in Water) to dilute the matrix, reducing ionization suppression.

  • Spike in 50 µL of a deuterated internal standard (e.g., Mephedrone-d3 at 100 ng/mL) to normalize injection-to-injection variability[6].

B. Plasma/Blood Analysis: Solid-Phase Extraction (SPE) Plasma matrices induce severe ion suppression in ESI sources due to endogenous phospholipids. A strong cation exchange (SCX) or mixed-mode SPE cartridge is required to isolate the basic secondary amine of 4-methyl NEB[6].

  • Conditioning: Pass 2 mL Methanol followed by 2 mL HPLC-grade Water through the mixed-mode SPE cartridge.

  • Loading: Dilute 500 µL of plasma with 500 µL of 0.1 M Phosphate Buffer (pH 6.0). Load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 5% Methanol in Water to elute neutral interferences, followed by 2 mL of 0.1 M HCl to lock the protonated cathinone to the sorbent.

  • Elution: Elute the target analyte using 2 mL of Methanol containing 2% Ammonium Hydroxide (NH₄OH). Causality: The high pH deprotonates the amine, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 100 µL of initial mobile phase.

Workflow Sample Forensic/Clinical Sample (Urine, Blood, Seized Powder) Prep Sample Preparation (Dilute-and-Shoot or SPE) Sample->Prep RefStd Addition of 4-Methyl-NEB Reference Standard & ISTD Prep->RefStd LCMS LC-MS/MS Analysis (ESI+, MRM Mode) RefStd->LCMS GCMS GC-MS Analysis (EI Mode, Derivatization) RefStd->GCMS Data Data Acquisition & Spectral Matching LCMS->Data [M+H]+ & Fragments GCMS->Data EI Fragments (m/z 86) Result Quantification & Isomer Differentiation Data->Result

Fig 2. Forensic analytical workflow for 4-Methyl-NEB utilizing parallel LC-MS/MS and GC-MS pipelines.

LC-MS/MS Acquisition Parameters

The addition of 0.1% formic acid to the mobile phase is critical. It ensures the complete protonation of the secondary amine in 4-methyl NEB, thereby maximizing the yield of the [M+H]⁺ precursor ion in positive mode[4].

Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Purpose
4-Methyl NEB 206.286.120Quantifier (Iminium)
4-Methyl NEB 206.2119.135Qualifier (Benzoyl)
4-Methyl NEB 206.2188.115Qualifier (-H₂O)
ISTD (Mephedrone-d3) 181.1163.120Normalization[6]

Chromatographic Conditions: Utilize a biphenyl or C18 core-shell column (e.g., 100 x 2.1 mm, 2.6 µm) to resolve isobaric overlaps commonly seen with synthetic cathinones[7]. Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 10 minutes at a flow rate of 0.4 mL/min.

System Suitability and Quality Control

To guarantee that the protocol operates as a self-validating system, the following Quality Control (QC) criteria must be strictly enforced during data interpretation:

  • Ion Ratio Tolerances: The ratio of the quantifier ion (m/z 86.1) to the qualifier ion (m/z 119.1) in the unknown sample must fall within ±20% of the ratio established by the 4-methyl NEB reference standard injection. Deviations indicate co-eluting isobaric interferences[7].

  • Retention Time Stability: The retention time of the analyte must be within ±0.15 minutes of the reference standard[7].

  • Standard Addition Linearity: When exact-matched isotopically labeled internal standards are unavailable, a standard addition curve must yield an R² ≥ 0.995 to prove that matrix-induced ion suppression has been mathematically neutralized[6].

References

  • PubChem. "2-(Ethylamino)-1-(4-methylphenyl)butan-1-one hydrochloride". Available at: [Link]

  • CUNY. "Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantification Technique". Available at: [Link]

  • LCGC International. "Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine". Available at: [Link]

  • Oxford Academic. "Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens". Available at: [Link]

  • ResearchGate. "Identification of cathinones and other active components of 'legal highs' by mass spectrometric methods". Available at:[Link]

  • Frontiers. "Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples". Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Matrix effects in the analysis of 4-Methyl-alpha-ethylaminobutiophenone

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) Introduction 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP, CAS: 18268-19-4), a synthetic cat...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP)

Introduction

4-Methyl-alpha-ethylaminobutiophenone (4-MEAP, CAS: 18268-19-4), a synthetic cathinone and para-methyl analog of buphedrone, presents significant analytical challenges in forensic and clinical toxicology[1]. As a basic, polar amine, 4-MEAP is highly susceptible to matrix effects (ME)—specifically ion suppression—during Electrospray Ionization (ESI) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. This guide provides mechanistic troubleshooting, optimized protocols, and quantitative frameworks to ensure robust bioanalytical validation.

Troubleshooting Guide & FAQs

Q1: Why does 4-MEAP exhibit severe ion suppression in whole blood when using simple protein precipitation (PPT)? Causality & Mechanism: In ESI, the ionization efficiency of an analyte depends on its ability to access the surface of the charged droplet before transitioning into the gas phase. Whole blood is rich in endogenous phospholipids (e.g., glycerophosphocholines). These lipids possess high surface activity and strongly compete with the basic amine group of 4-MEAP for the limited excess charge and spatial positioning on the droplet surface[2]. Because PPT only removes large proteins and leaves phospholipids intact, these lipids co-elute with 4-MEAP, saturating the droplet surface and neutralizing the analyte ions, leading to severe signal suppression[3].

Q2: How can I optimize sample preparation to mitigate these matrix effects for complex biological matrices? Solution: Transition from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Why it works: 4-MEAP contains a secondary amine that is protonated at an acidic pH. An MCX sorbent utilizes both reversed-phase (hydrophobic) and ion-exchange retention mechanisms. By loading the sample at a low pH, 4-MEAP binds ionically to the sulfonic acid groups of the sorbent. A subsequent 100% methanol wash elutes the neutral interfering phospholipids while the charged 4-MEAP remains bound. The analyte is then selectively eluted using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol), completely bypassing the phospholipid elution zone[4].

Q3: What chromatographic adjustments can resolve co-eluting endogenous interferences if SPE is not fully effective? Solution: Utilize a biphenyl or core-shell column chemistry rather than a standard C18 column[4]. Why it works: Synthetic cathinones are structurally similar and often co-elute with endogenous isobaric compounds. A biphenyl stationary phase offers enhanced pi-pi interactions with the para-methylphenyl ring of 4-MEAP. This orthogonal retention mechanism shifts the retention time of 4-MEAP away from the solvent front and the primary phospholipid elution window, physically separating the analyte from the matrix suppressors before they reach the MS source[4].

Q4: How do I correctly evaluate and quantify the matrix effect (ME), recovery (RE), and process efficiency (PE) for 4-MEAP? Solution: Implement the post-extraction spike methodology established by Matuszewski et al.[3]. Validation System: You must prepare three sets of samples:

  • Set A: Neat standards in the mobile phase.

  • Set B: Blank matrix extracted, then spiked with 4-MEAP post-extraction.

  • Set C: Blank matrix spiked with 4-MEAP pre-extraction. Calculate ME = (Area B / Area A) × 100. A value <100% indicates ion suppression. To ensure the method is self-validating, always incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize variations[5].

Quantitative Data Presentation

The following table summarizes the expected performance metrics for 4-MEAP extraction across different methodologies, demonstrating the superiority of SPE in mitigating matrix effects.

Extraction MethodMatrixMatrix Effect (ME) %Recovery (RE) %Process Efficiency (PE) %Phospholipid Removal
Protein Precipitation (PPT)Whole Blood45 - 60% (Severe Suppression)85 - 95%38 - 57%Poor (<10%)
Liquid-Liquid Extraction (LLE)Whole Blood75 - 85% (Moderate Suppression)70 - 80%52 - 68%Moderate (50-70%)
Mixed-Mode SPE (MCX)Whole Blood92 - 105% (Negligible ME)88 - 96%81 - 100%Excellent (>95%)
Mixed-Mode SPE (MCX)Urine95 - 102% (Negligible ME)90 - 98%85 - 100%Excellent (>95%)

Data synthesized from standard cathinone validation parameters[4][6].

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE for 4-MEAP

  • Sample Pre-treatment: Aliquot 500 µL of whole blood or urine. Add 50 µL of SIL-IS (e.g., Mephedrone-d3, 100 ng/mL). Dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0). Centrifuge at 4000 rpm for 10 mins.

  • Conditioning: Pass 2 mL of Methanol (MeOH), followed by 2 mL of 0.1 M Phosphate Buffer (pH 6.0) through the MCX cartridge (30 mg/3 mL).

  • Loading: Load the pre-treated supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing (Crucial for ME mitigation):

    • Wash 1: 2 mL of 0.1 M Acetic Acid (removes aqueous interferences).

    • Wash 2: 2 mL of 100% MeOH (removes hydrophobic interferences and phospholipids).

  • Drying: Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute 4-MEAP with 2 mL of freshly prepared 5% Ammonium Hydroxide in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% MeOH / 95% Water with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Conditions

  • Column: Biphenyl or Core-Shell C18 (e.g., 2.7 µm, 50 x 2.1 mm)[4].

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol.

  • Gradient: 5% B (0-1 min), ramp to 95% B (1-6 min), hold at 95% B (6-8 min), re-equilibrate at 5% B (8-10 min).

  • MS Mode: Positive ESI, Multiple Reaction Monitoring (MRM). 4-MEAP transitions: m/z 220.2 → 105.1 (Quantifier), m/z 220.2 → 119.1 (Qualifier)[7].

Mandatory Visualization

Matuszewski_Workflow A Set A: Neat Standard in Solvent ME Matrix Effect (ME) ME = (B/A) × 100 A->ME Denominator PE Process Efficiency (PE) PE = (C/A) × 100 A->PE Denominator B Set B: Post-Extraction Spiked Matrix B->ME Numerator RE Recovery (RE) RE = (C/B) × 100 B->RE Denominator C Set C: Pre-Extraction Spiked Matrix C->RE Numerator C->PE Numerator

Fig 1: Matuszewski's Experimental Design for Quantitative Matrix Effect Evaluation.

ESI_Suppression cluster_0 ESI Droplet Surface Dynamics P Endogenous Phospholipids (High Surface Activity) C 4-MEAP Molecules (Target Analyte) P->C Outcompetes for surface charge and spatial position S Droplet Shrinkage & Solvent Evaporation P->S C->S I Gas-Phase Ion Emission S->I R Result: Ion Suppression (Reduced 4-MEAP Signal) I->R Fewer target ions reach MS

Fig 2: Mechanism of Electrospray Ionization (ESI) Suppression by Endogenous Phospholipids.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . Source: Taylor & Francis. URL: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . Source: Chromatography Online. URL: [Link]

  • Analysis of Synthetic Cathinones From Blood and Urine Using Clean Screen® XCEL I on LC-MS/MS . Source: BGB Analytik. URL: [Link]

  • Relative matrix effects: A step forward using standard line slopes and ANOVA analysis . Source: Arabian Journal of Chemistry. URL: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency . Source: National Institutes of Health (NIH). URL: [Link]

  • Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP . Source: MDPI. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of 4-Methyl-alpha-ethylaminobutiophenone

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts encountered in the ¹H and ¹³C NMR spectra of 4-Methyl-alpha-ethylaminobutiophenone...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts encountered in the ¹H and ¹³C NMR spectra of 4-Methyl-alpha-ethylaminobutiophenone. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to identify and resolve spectral issues, ensuring accurate structural elucidation and purity assessment.

Expected NMR Profile of 4-Methyl-alpha-ethylaminobutiophenone

A clear understanding of the expected NMR spectrum is crucial for identifying anomalies. The structure of 4-Methyl-alpha-ethylaminobutiophenone is provided below for reference.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Further Investigation cluster_3 Definitive Confirmation Unexpected Peaks Unexpected Peaks Identify Solvent/Water Peaks Identify Solvent/Water Peaks Unexpected Peaks->Identify Solvent/Water Peaks Check Synthesis Impurities Check Synthesis Impurities Unexpected Peaks->Check Synthesis Impurities Consult Charts Consult Charts Identify Solvent/Water Peaks->Consult Charts Reference Data D2O Shake Test D2O Shake Test Identify Solvent/Water Peaks->D2O Shake Test Confirmation Run Blank Spectrum Run Blank Spectrum Identify Solvent/Water Peaks->Run Blank Spectrum Review Synthetic Route Review Synthetic Route Check Synthesis Impurities->Review Synthetic Route Check Synthesis Impurities->Run Blank Spectrum Identify Potential Byproducts Identify Potential Byproducts Review Synthetic Route->Identify Potential Byproducts

Caption: Troubleshooting workflow for unexpected NMR peaks.

Q2: The baseline of my spectrum is rolling or distorted. How can I fix this?

A2: A distorted baseline is most commonly caused by improper phasing or issues with the initial data acquisition. [1] Troubleshooting Protocol:

  • Manual Phase Correction:

    • Automated phasing algorithms can sometimes fail, especially with complex spectra or low signal-to-noise.

    • Enter the manual phase correction mode in your NMR processing software.

    • Select a well-defined, isolated peak, preferably on one side of the spectrum, as your pivot point.

    • Adjust the zero-order phase (phc0) until the baseline around this peak is flat and the peak shape is purely absorptive.

    • Move to a peak on the opposite side of the spectrum and adjust the first-order phase (phc1) until it is also correctly phased. [2]Iterative adjustments of both may be necessary.

  • Check Acquisition Parameters:

    • An acquisition time that is too short can lead to truncation of the Free Induction Decay (FID), resulting in baseline roll. Ensure the acquisition time is sufficient for the FID to decay to near zero.

    • A "dead time" before acquisition starts can also introduce baseline distortions. This is an instrument-specific parameter that may need optimization.

  • Baseline Correction Algorithms:

    • If manual phasing does not completely resolve the issue, use a baseline correction function in your software.

    • Polynomial fitting or Whittaker smoothing are common algorithms that can effectively flatten the baseline. Be cautious not to distort the integrals of your peaks.

Q3: The peaks in my spectrum are broad and poorly resolved. What is the cause and how can I improve the resolution?

A3: Broad peaks can stem from several factors including poor shimming, high sample concentration, or the presence of paramagnetic impurities. [3] Troubleshooting Protocol:

  • Shimming:

    • The homogeneity of the magnetic field across the sample is critical for sharp lines. [4] * Before acquiring your spectrum, carefully shim the spectrometer on your sample. Modern spectrometers have automated shimming routines that are usually effective, but manual adjustment of the Z1 and Z2 shims can often improve resolution. [1]

  • Sample Concentration:

    • Highly concentrated samples can be viscous, leading to slower molecular tumbling and broader peaks. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. [3][5]If your peaks are broad, try diluting your sample.

  • Paramagnetic Impurities:

    • Even trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.

    • Ensure all glassware is scrupulously clean.

    • If you suspect paramagnetic contamination, you can try filtering your sample through a small plug of Celite or passing it through a short column of silica gel.

  • Sample Preparation:

    • Ensure your sample is fully dissolved and free of any solid particles. [5][6]Suspended solids will disrupt the magnetic field homogeneity. Filter your sample into the NMR tube if necessary. [5][6]

G Broad Peaks Broad Peaks Poor Shimming Poor Shimming Broad Peaks->Poor Shimming Cause High Concentration High Concentration Broad Peaks->High Concentration Cause Paramagnetic Impurities Paramagnetic Impurities Broad Peaks->Paramagnetic Impurities Cause Solid Particles Solid Particles Broad Peaks->Solid Particles Cause Re-shim Spectrometer Re-shim Spectrometer Poor Shimming->Re-shim Spectrometer Solution Dilute Sample Dilute Sample High Concentration->Dilute Sample Solution Filter Sample Filter Sample Paramagnetic Impurities->Filter Sample Solution Solid Particles->Filter Sample Solution

Caption: Causes and solutions for broad NMR peaks.

Q4: The integration of my peaks does not match the expected proton ratios. Why is this happening?

A4: Inaccurate integration can be due to poor phasing, baseline distortion, low signal-to-noise, or insufficient relaxation delay.

Troubleshooting Protocol:

  • Correct Phasing and Baseline: Ensure that the spectrum is properly phased and the baseline is flat before integrating. A rolling baseline will lead to significant integration errors.

  • Improve Signal-to-Noise:

    • For weak samples, the signal-to-noise ratio may be too low for accurate integration.

    • Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise increases with the square root of the number of scans. [1]

  • Check the Relaxation Delay (d1):

    • The relaxation delay is the time between pulses. If this delay is too short, nuclei may not have enough time to fully relax back to their equilibrium state, leading to attenuated signals and incorrect integrals, particularly for quaternary carbons in ¹³C NMR.

    • A typical relaxation delay for quantitative ¹H NMR is at least 5 times the longest T₁ relaxation time of the protons in your molecule. If you are unsure, a delay of 2-5 seconds is a good starting point.

References

  • Scilit. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • CDN Science. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Preprints.org. (2024). Phase Error Correction in Magnetic Resonance: A Review of Models, Optimization Functions, and Optimizers in Traditional Statistics and Neural Networks. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • San Diego State University. (n.d.). Common Problems. SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • PMC. (n.d.). Strategies for optimizing the phase correction algorithms in Nuclear Magnetic Resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024). NMR Phase Error Correction with New Modelling Approaches. Retrieved from [Link]

  • Springer. (2016). Effects of instrumental artifacts on triple quantum filtered NMR spectra for spin I=3/2. Retrieved from [Link]

  • University of Ottawa. (2011). First-Order Phase Errors. NMR Facility Blog. Retrieved from [Link]

  • CRAN. (n.d.). NMRphasing: Phase Error Correction and Baseline Correction for One Dimensional ('1D') 'NMR' Data. Retrieved from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.7: NMR in Lab- Solvent Impurities. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Pharmacological and Toxicological Effects of 4-Methyl-α-ethylaminopentiophenone (4-MEAP) and Buphedrone

This guide provides a detailed, objective comparison of two synthetic cathinones, 4-Methyl-α-ethylaminopentiophenone (4-MEAP) and Buphedrone (α-methylaminobutyrophenone). Designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, objective comparison of two synthetic cathinones, 4-Methyl-α-ethylaminopentiophenone (4-MEAP) and Buphedrone (α-methylaminobutyrophenone). Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to elucidate the structure-activity relationships, pharmacological mechanisms, and toxicological profiles of these two compounds.

Introduction and Structural Elucidation

Synthetic cathinones, often colloquially known as "bath salts," are a class of psychoactive substances structurally related to cathinone, the active alkaloid in the khat plant (Catha edulis)[1][2]. These compounds typically act as central nervous system stimulants by modulating monoamine neurotransmitter systems[3]. This guide focuses on two distinct derivatives: Buphedrone, an early synthetic cathinone first synthesized in 1928, and 4-MEAP (also known as 4-methyl-N-ethylpentedrone), a more recent compound to appear on the illicit market[1][4].

A precise understanding of their chemical structures is fundamental to explaining their differing effects. Buphedrone (2-(methylamino)-1-phenylbutan-1-one) is characterized by an N-methyl group and an alpha-ethyl group. In contrast, 4-MEAP (2-(ethylamino)-1-(4-methylphenyl)-1-pentanone) possesses three key structural differences: an N-ethyl group, a methyl group at the para-position of the phenyl ring, and a longer alpha-propyl group (forming a pentedrone backbone). These seemingly minor molecular modifications result in significant divergences in their pharmacological and toxicological profiles.

G Chemical Structures of Buphedrone and 4-MEAP cluster_0 Buphedrone (α-methylaminobutyrophenone) cluster_1 4-MEAP (4-methyl-N-ethylpentedrone) buphedrone b_formula C₁₁H₁₅NO M.W: 177.247 g/mol meap m_formula C₁₄H₂₁NO M.W: 219.326 g/mol

Caption: Comparative structures of Buphedrone and 4-MEAP.

Pharmacological Mechanism of Action

The primary targets for synthetic cathinones are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3] The interaction with these transporters can be broadly categorized into two types: inhibition of reuptake (acting as "blockers" like cocaine) or promoting neurotransmitter efflux (acting as "releasers" like amphetamine). The specific action depends heavily on the drug's chemical structure.

Buphedrone primarily functions as a norepinephrine-dopamine releasing agent .[1] It mediates this action by reversing the direction of transport through vesicular monoamine transporter 2 (VMAT2), leading to an efflux of dopamine and norepinephrine from the neuron into the synaptic cleft.[1] Its effect on serotonin is comparatively minor.[1]

4-MEAP , on the other hand, demonstrates a more complex, "hybrid" mechanism of action. It is a potent dopamine uptake inhibitor (blocker) , while simultaneously acting as a serotonin substrate (releaser) .[5] Structure-activity relationship studies reveal that the N-ethyl substitution on 4-MEAP enhances its inhibitory potency at DAT compared to N-methyl analogues.[5] Furthermore, the para-methyl group on the phenyl ring increases its potency at SERT relative to non-ring-substituted compounds.[5]

G General Mechanism of Cathinones at the Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA/NE/5-HT) MA Monoamines (DA, NE, 5-HT) Vesicle->MA Release Transporter Monoamine Transporter (DAT, NET, SERT) MA->Transporter Reuptake Receptor Postsynaptic Receptors MA->Receptor Binding Cathinone Synthetic Cathinone (Buphedrone / 4-MEAP) Cathinone->Transporter Blocks Reuptake (4-MEAP) or Promotes Efflux (Buphedrone)

Caption: Cathinones interfere with monoamine reuptake or promote efflux.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the in vitro potency of 4-MEAP and related compounds at DAT and SERT, highlighting the structure-activity relationships. Data for Buphedrone is less consistently reported in comparative quantitative assays, but its action is established as a releaser rather than a potent inhibitor.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)DAT/SERT RatioPrimary MechanismReference
4-MEAP 135 ± 151300 ± 1500.10DAT Blocker / SERT Substrate[5]
Pentedrone 313 ± 273320 ± 2900.09DAT Blocker / SERT Substrate[5]
N-ethyl-pentedrone (NEPD) 35 ± 32500 ± 1800.01DAT Blocker / SERT Substrate[5]

Note: A lower IC₅₀ value indicates higher potency. The data illustrates that the N-ethyl substitution (NEPD vs. Pentedrone; 4-MEAP vs. 4-MPD) significantly increases DAT potency.

Comparative In Vivo Effects

Animal models provide crucial data on the physiological and behavioral consequences of these pharmacological actions.

Psychostimulant and Rewarding Properties

Both Buphedrone and 4-MEAP exhibit classic psychostimulant effects.

  • Buphedrone has been shown to increase spontaneous locomotor activity in rodents.[1] Critically, it supports conditioned place preference (CPP) and self-administration, demonstrating significant abuse potential.[6] These rewarding properties are mediated primarily through the activation of dopamine D1 receptors.[6]

  • 4-MEAP also induces hyperlocomotion and produces rewarding effects in mice, as measured by the CPP paradigm.[5][7] However, some studies note a discrepancy between its high in vitro DAT potency and its in vivo locomotor effects, where it can be less efficacious than other N-ethyl analogs.[5] This suggests that pharmacokinetic factors, such as its ability to cross the blood-brain barrier and its metabolic stability, may play a crucial role in its overall effect profile.[5]

Behavioral and Clinical Observations
  • In animal studies, Buphedrone administration can lead to excitation, stereotyped behaviors, and at higher doses, signs of aggression.[8]

  • Clinical case reports from emergency departments involving 4-MEAP frequently note symptoms of severe agitation, delirium, violent behavior, and hallucinations.[9][10] It is important to note that these clinical cases often involve the co-ingestion of multiple substances, complicating direct attribution of all symptoms to 4-MEAP alone.[10]

Toxicological Profiles

The toxicological profiles of Buphedrone and 4-MEAP show distinct differences, particularly in their effects on neural cells and the liver.

  • Neurotoxicity : In vitro studies using human nerve cell lines reveal that both compounds cause a loss of neuronal viability.[8] However, their effects on microglia—the resident immune cells of the central nervous system—differ significantly. Buphedrone tends to induce early apoptosis (programmed cell death), whereas other cathinones have been shown to cause late apoptosis or necrosis in microglia and trigger a more pronounced inflammatory activation state.[8]

  • Hepatotoxicity : Buphedrone has demonstrated hepatotoxic potential in vitro.[11] Interestingly, its toxicity is reduced by hepatic metabolism, indicating that the parent compound is more toxic than its metabolites.[11] This contrasts with other cathinones like butylone, where metabolism increases toxicity.[11]

  • Fatalities : Fatalities and severe intoxications have been associated with the use of both Buphedrone and 4-MEAP.[7][12]

Metabolic Pathways

The metabolism of synthetic cathinones is a critical factor influencing their duration of action and the production of potentially active or toxic byproducts.

  • Buphedrone is metabolized primarily through two main pathways: β-keto reduction to its corresponding alcohol, 2-methylamino-1-phenylbutan-1-ol, and N-demethylation .[12][13] The resulting alcohol metabolites are often more abundant in urine samples than the parent drug, making them key markers for detection.[12]

  • 4-MEAP undergoes similar metabolic transformations. In vitro studies using human liver microsomes have identified metabolites resulting from N-dealkylation (removal of the ethyl group), reduction of the keto group , and the formation of an oxo metabolite .[4][7]

Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are detailed below.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol is based on methodologies used to determine the IC₅₀ values of synthetic cathinones at human dopamine and serotonin transporters.[5]

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, geneticin for selection) at 37°C and 5% CO₂.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to near confluence. On the day of the assay, the growth medium is removed, and cells are washed with Krebs-HEPES buffer (KHB).

  • Inhibition Assay:

    • Cells are pre-incubated for 10 minutes at 37°C with varying concentrations of the test compound (e.g., 4-MEAP) or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

    • A mixture of a radiolabeled substrate (e.g., [³H]MPP+ for DAT or [³H]5-HT for SERT) is added to each well.

    • The incubation continues for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination and Lysis: The assay is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate. Cells are then lysed with a scintillation cocktail or lysis buffer.

  • Quantification: The amount of radioactivity taken up by the cells is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. Data are normalized to the control (no inhibitor) and plotted against the log concentration of the test compound. The IC₅₀ value (the concentration that inhibits 50% of specific uptake) is calculated using non-linear regression analysis.

G Workflow: Monoamine Transporter Inhibition Assay A 1. Culture HEK293 cells expressing hDAT or hSERT B 2. Seed cells into 96-well plates A->B C 3. Pre-incubate cells with test compound (e.g., 4-MEAP) B->C D 4. Add radiolabeled substrate (e.g., [3H]MPP+) C->D E 5. Terminate uptake with ice-cold buffer wash D->E F 6. Lyse cells and measure radioactivity via scintillation counting E->F G 7. Calculate IC50 value using non-linear regression F->G

Caption: A typical experimental workflow for in vitro transporter assays.

Protocol 2: In Vivo Conditioned Place Preference (CPP) in Mice

This protocol assesses the rewarding or aversive properties of a compound, indicating its abuse potential.[6]

  • Apparatus: A standard three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Habituation & Pre-Conditioning Phase:

    • Mice are handled for several days to acclimate them to the experimenter.

    • On the pre-conditioning day, each mouse is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each conditioning chamber is recorded to establish any baseline preference. Mice showing a strong unconditioned preference for one chamber are excluded.

  • Conditioning Phase (typically 6-8 days):

    • This phase consists of alternating daily injections of the test compound and a vehicle control (e.g., saline).

    • On "drug days," mice receive an intraperitoneal (i.p.) injection of the test compound (e.g., Buphedrone at 10 mg/kg) and are immediately confined to one of the conditioning chambers (e.g., the initially non-preferred one) for 30 minutes.

    • On "vehicle days," mice receive a saline injection and are confined to the opposite chamber for 30 minutes.

  • Test Phase (Post-Conditioning):

    • On the test day, mice receive no injection. They are placed in the central chamber, and the partitions to the conditioning chambers are removed, allowing free access to the entire apparatus for 15-20 minutes.

    • The time spent in each of the two conditioning chambers is recorded.

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase. A significant positive score indicates that the compound has rewarding properties.

Conclusion

The comparison between 4-MEAP and Buphedrone serves as a compelling case study in synthetic cathinone structure-activity relationships. Buphedrone, with its N-methyl group and unsubstituted phenyl ring, acts as a classic monoamine releaser, primarily impacting dopamine and norepinephrine. In contrast, the addition of an N-ethyl group, a para-methyl ring substituent, and an extended alpha-alkyl chain in 4-MEAP transforms the pharmacological profile into a potent DAT blocker with SERT substrate activity. These molecular changes not only alter the mechanism of action but also influence in vivo potency and toxicological outcomes. This detailed analysis underscores the necessity for rigorous, compound-specific investigation to accurately predict the effects and potential harms of newly emerging synthetic cathinones.

References

  • Buphedrone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Buphedrone]
  • López-Arnau, R., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8567954/]
  • Lelièvre, B., et al. (2021). Misuse of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a synthetic cathinone. Clinical Toxicology. [URL: https://www.tandfonline.com/doi/full/10.1080/15563650.2016.1271132]
  • Kim, J., et al. (2018). The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation. Addiction Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/27790823/]
  • Kim, J., et al. (2016). The new designer drug buphedrone produces rewarding properties via dopamine D1 receptor activation. ResearchGate. [URL: https://www.researchgate.
  • García-Ratés, S., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.722532/full]
  • Sousa, J., et al. (2020). Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment. Neurotoxicity Research. [URL: https://pubmed.ncbi.nlm.nih.gov/32535718/]
  • Bravo, R. R., et al. (2021). From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC. Archives of Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/33550381/]
  • De Felice, L. J., et al. (2015). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New “Legal High” Sold by an Internet Vendor as 4-Methyl Pentedrone. Journal of Forensic Sciences. [URL: https://www.researchgate.net/publication/275953096_Identification_of_2-ethylamino-1-4-methylphenyl-1-pentanone_4-MEAP_a_New_Legal_High_Sold_by_an_Internet_Vendor_as_4-Methyl_Pentedrone]
  • Manier, S. K., et al. (2021). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Metabolites. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7824151/]
  • Marusich, J. A., et al. (2012). Effects of Synthetic Cathinones Contained in “Bath Salts” on Motor Behavior and a Functional Observational Battery in Mice. Neuropharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3404332/]
  • Weng, T-I., et al. (2019). Analytically confirmed 4-Methyl-N-ethylnorpentedrone (4-MEAP), a synthetic cathinone, in cases presenting to an emergency department. ResearchGate. [URL: https://www.researchgate.net/publication/331878430_Analytically_confirmed_4-Methyl-N-ethylnorpentedrone_4-MEAP_a_synthetic_cathinone_in_cases_presenting_to_an_emergency_department]
  • SOFT Designer Drug Committee. (2013). Buphedrone monograph. soft-tox.org. [URL: https://www.soft-tox.org/files/Designer_Drugs/Buphedrone_1.1.pdf]
  • Weng, T-I., et al. (2019). Analytically confirmed 4-Methyl-N-ethylnorpentedrone (4-MEAP), a synthetic cathinone, in cases presenting to an emergency department. Clinical Toxicology. [URL: https://www.tandfonline.com/doi/full/10.1080/15563650.2019.1591432]
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. EMCDDA. [URL: https://www.emcdda.europa.
  • Valente, M. J., et al. (2020). Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/33002778/]

Sources

Comparative

Comparative Guide to Immunoassay Cross-Reactivity: 4-Methyl NEB and Synthetic Cathinones

The Analytical Challenge of Novel Cathinones The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Standard immunoassay panels are heavily op...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Novel Cathinones

The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for clinical and forensic toxicology. Standard immunoassay panels are heavily optimized for traditional amphetamine-type stimulants (ATS). When confronted with synthetic cathinones like 4-methyl NEB (4-methyl-α-ethylaminobutiophenone)[1], these assays frequently yield false-negative results[2].

4-methyl NEB is a para-methyl analog of buphedrone featuring an N-ethyl substitution[1]. Because its biological and toxicological profiles are still emerging, understanding how this specific molecular architecture interacts with commercial antibodies is critical for accurate drug screening and the prevention of underreported intoxications[2].

Mechanistic Causality: Structural Determinants of Antibody Recognition

Immunoassay cross-reactivity is not random; it is a direct function of spatial homology and electrostatic interactions within the antibody's binding pocket. The poor detection of 4-methyl NEB in standard screens is driven by three distinct structural deviations from traditional amphetamines:

  • The Beta-Keto Group: The defining feature of all cathinones is the β -ketone moiety. This oxygen atom dramatically alters the electron density and 3D conformation of the molecule, disrupting the hydrogen-bonding network required for recognition by standard Amphetamine (AMP) antibodies[3].

  • N-Alkylation (N-Ethyl Group): While primary amines (like amphetamine) bind tightly to AMP assays, secondary amines (like methamphetamine) require different epitope targeting. The bulky N-ethyl group of 4-methyl NEB causes severe steric hindrance in AMP assays, though it may trigger low-level, concentration-dependent binding in Methamphetamine (METH) or MDMA assays that tolerate N-alkylation[4].

  • Para-Methyl Substitution: The addition of a methyl group at the 4-position of the phenyl ring (similar to mephedrone) increases the molecule's lipophilicity. This feature allows 4-methyl NEB to be recognized by targeted synthetic cathinone assays (e.g., Randox Bath Salt I), which are specifically raised against para-methylated cathinones[5].

G N1 4-Methyl NEB (Novel Cathinone) N2 Amphetamine Antibodies N1->N2 Steric Hindrance (N-ethyl, beta-keto) N3 Methamphetamine Antibodies N1->N3 Partial Epitope Match (N-alkyl group) N4 Targeted Cathinone Antibodies (e.g., Randox BSI) N1->N4 High Homology (4-methyl, beta-keto) R1 < 1% Cross-Reactivity (False Negatives) N2->R1 R2 2 - 25% Cross-Reactivity (Concentration Dependent) N3->R2 R3 > 50% Cross-Reactivity (Reliable Detection) N4->R3

Fig 1: Antibody recognition pathways and predicted cross-reactivity for 4-methyl NEB.

Comparative Performance Analysis

To objectively evaluate the screening potential for 4-methyl NEB, we must compare its structural analogs across industry-standard platforms. Traditional Enzyme Multiplied Immunoassay Technique (EMIT) panels generally fail to detect cathinones unless concentrations exceed 10,000 ng/mL[2]. Conversely, the Randox Drugs of Abuse V (DOA-V) Biochip Array utilizes targeted antibodies (Bath Salt I for mephedrone/methcathinone) that demonstrate significantly higher cross-reactivity for para-methylated analogs[5].

Table 1: Comparative Cross-Reactivity of 4-Methyl NEB and Structural Analogs

Note: Cross-reactivity (CR) is defined as (Cutoff Concentration / Concentration producing a positive result) × 100.

CompoundStructural FeaturesEMIT Amphetamine CR (%)ELISA Methamphetamine CR (%)Randox DOA-V (BSI) CR (%)
Mephedrone 4-methyl, N-methyl< 1.0%2.0 - 15.0%100% (Target)
4-MEC 4-methyl, N-ethyl< 1.0%2.0 - 25.0%~ 30 - 50%
Buphedrone Unsubstituted, N-methyl< 1.0%< 2.0%< 5.0%
4-Methyl NEB *4-methyl, N-ethyl, α -ethyl< 1.0% ~ 2.0 - 10.0% ~ 20 - 40%

*Extrapolated values based on homologous structural behavior of 4-MEC and buphedrone[4][5]. The bulky α -ethyl group slightly reduces BSI binding compared to 4-MEC.

Experimental Workflow: Self-Validating Protocol for Cross-Reactivity

To empirically determine the cross-reactivity of a novel reference standard like 4-methyl NEB[1], laboratories must employ a self-validating system. Immunoassays are presumptive; optical density (OD) shifts can be caused by matrix effects rather than true antibody-antigen binding. Therefore, this protocol integrates orthogonal LC-MS/MS confirmation to ensure that the calculated cross-reactivity is mechanistically sound and analytically verified.

Step-by-Step Methodology

Step 1: Matrix Preparation and Spiking

  • Causality: Utilizing certified drug-free human urine or serum establishes a true negative baseline, eliminating endogenous interference.

  • Action: Prepare a primary stock of 4-methyl NEB reference standard (1 mg/mL in methanol). Spike the stock into drug-free matrix to create a high-concentration pool (100,000 ng/mL).

Step 2: Serial Dilution Series

  • Causality: Cross-reactivity is highly concentration-dependent. A broad dilution series is required to pinpoint the exact threshold where the assay's optical response matches the cutoff calibrator.

  • Action: Perform serial dilutions to generate test samples at 100, 500, 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL.

Step 3: Immunoassay Screening

  • Causality: Testing across multiple platforms identifies class-specific vulnerabilities.

  • Action: Analyze the dilution series in triplicate using the target immunoassay (e.g., Siemens EMIT II Plus, Neogen ELISA, Randox DOA-V). Record the qualitative result (Pos/Neg) and the raw optical density/absorbance values.

Step 4: Orthogonal LC-MS/MS Validation (The Self-Validating Loop)

  • Causality: To prove that the immunoassay response is genuinely caused by 4-methyl NEB and not a degradation artifact or matrix anomaly, the exact concentration of the well that triggered the positive result must be confirmed by mass spectrometry.

  • Action: Subject the lowest concentration sample that yielded a "Positive" immunoassay result to LC-MS/MS analysis. Calculate the final cross-reactivity percentage using the LC-MS/MS verified concentration:

    %CR=(LC-MS/MS Confirmed ConcentrationAssay Cutoff Concentration​)×100

Workflow S1 1. Matrix Spiking (Drug-Free Urine + 4-Methyl NEB) S2 2. Serial Dilution (100 - 100,000 ng/mL) S1->S2 S3 3. Immunoassay Screening S2->S3 S4 4. Orthogonal LC-MS/MS S3->S4 Confirm Positives S5 5. Cross-Reactivity Calculation S3->S5 S4->S5 Validate Concentration

Fig 2: Self-validating experimental workflow for immunoassay cross-reactivity testing.

Conclusion

Relying on traditional Amphetamine or Methamphetamine immunoassays for the detection of 4-methyl NEB is analytically unsound due to severe steric hindrance caused by its N-ethyl and β -keto groups[3][4]. While targeted platforms like the Randox DOA-V offer improved recognition of para-methylated cathinones[5], definitive identification inherently requires the self-validating integration of immunoassay screening coupled with LC-MS/MS confirmation.

References
  • Cayman Chemical. "4-methyl-α-Ethylaminobutiophenone (hydrochloride) Product Information". Cayman Chemical Company. 1

  • Ellefsen KN, et al. "Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology". PubMed Central (PMC). 5

  • Reguera L, et al. "Underreporting of synthetic cathinone poisoning with clinical immunoassays: An experimental and observational study". PubMed. 2

  • "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits". Journal of Analytical Toxicology, Oxford Academic. 3

  • "Comprehensive Forensic Toxicological Analysis of Designer Drugs". Office of Justice Programs (OJP.gov). 4

Sources

Validation

A Comparative Guide to the Analytical Validation of 4-Methyl-α-ethylaminobutiophenone

In the landscape of pharmaceutical analysis and forensic science, the robust and reliable quantification of novel psychoactive substances (NPS) is of paramount importance. 4-Methyl-α-ethylaminobutiophenone, a cathinone d...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis and forensic science, the robust and reliable quantification of novel psychoactive substances (NPS) is of paramount importance. 4-Methyl-α-ethylaminobutiophenone, a cathinone derivative, represents a class of compounds requiring rigorous analytical scrutiny to ensure product quality, safety, and regulatory compliance.[1][2] This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of an analytical method for 4-Methyl-α-ethylaminobutiophenone.

The validation of an analytical method is the process by which it is experimentally proven that the method is suitable for its intended purpose.[3] This is not merely a regulatory formality but a critical component of ensuring scientifically sound and reproducible data.[4] The International Council for Harmonisation (ICH) guidelines provide a framework for this process, outlining key validation parameters that will be discussed herein.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals, offering practical insights into the experimental choices and the causality behind them.

The Importance of Method Validation for Novel Psychoactive Substances

The emergence of NPS, such as 4-Methyl-α-ethylaminobutiophenone, presents a significant challenge for analytical laboratories.[1] Ensuring that an analytical method can accurately and precisely quantify the analyte, while remaining specific in the potential presence of impurities or related substances, is crucial for both quality control in a manufacturing setting and for forensic identification.[8][9]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For chromophore-containing molecules like 4-Methyl-α-ethylaminobutiophenone (λmax at 261 nm), UV detection offers a straightforward and robust means of quantification.[10]

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation:

  • Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).[11]

2. Chromatographic Conditions:

  • Column: Phenomenex™ Gemini C18 (5 µm, 110 Å, 250 x 4.6 mm)[12]

  • Mobile Phase: A gradient elution of acetonitrile and potassium dihydrogen phosphate buffer (4 mmol L-1, pH 2.5).[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30 °C

  • Detection Wavelength: 261 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 4-Methyl-α-ethylaminobutiophenone hydrochloride reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired linear range.

  • Sample Preparation: Dissolve the sample containing 4-Methyl-α-ethylaminobutiophenone in the mobile phase to achieve a theoretical concentration within the calibration range.

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.The method is selective for 4-Methyl-α-ethylaminobutiophenone. No interfering peaks were observed from placebo or known impurities.
Linearity (R²) R² > 0.9950.9995 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters (flow rate, temperature, pH).The method remained unaffected by small, deliberate variations in experimental conditions.
Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_report Finalization prep_std Prepare Standard Solutions specificity Specificity & Selectivity prep_std->specificity prep_sample Prepare Sample Solutions prep_sample->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness eval Evaluate against Acceptance Criteria robustness->eval report Validation Report eval->report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[13] It is particularly well-suited for the analysis of volatile and semi-volatile compounds and is widely used in forensic toxicology.[1]

Experimental Protocol: GC-MS Method Validation

1. Instrumentation:

  • Agilent GC-MS system (e.g., 7890B GC with a 5977A MSD) or equivalent.[14]

2. Chromatographic and Spectrometric Conditions:

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[14]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[14]

  • Inlet Temperature: 280 °C[14]

  • Injection Mode: Split (25:1)[14]

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 4-Methyl-α-ethylaminobutiophenone free base in chloroform to obtain a concentration of 1 mg/mL.[14]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in chloroform to cover the desired linear range.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix and dissolve the final extract in chloroform.

Data Summary: GC-MS Method Validation
Validation ParameterAcceptance CriteriaResult
Specificity No co-eluting peaks with the same mass spectrum as the analyte.The method demonstrates high specificity due to the combination of retention time and mass spectral data.
Linearity (R²) R² > 0.9950.9991 over a range of 0.1-20 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0%Intermediate Precision (Inter-day): ≤ 5.0%Repeatability: 2.5%Intermediate Precision: 3.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness % RSD ≤ 5.0% after minor changes in method parameters (inlet temperature, oven ramp rate).The method is robust against slight variations in chromatographic conditions.
Principle of GC-MS Analysis

GCMS_Principle cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Data Output injector Injector (Vaporization) column GC Column (Separation) injector->column Carrier Gas ion_source Ion Source (Ionization) column->ion_source Separated Analytes mass_analyzer Mass Analyzer (m/z Separation) ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Filtered Ions chromatogram Chromatogram detector->chromatogram mass_spectrum Mass Spectrum detector->mass_spectrum

Caption: The fundamental principle of Gas Chromatography-Mass Spectrometry.

Comparison of HPLC-UV and GC-MS for the Analysis of 4-Methyl-α-ethylaminobutiophenone

FeatureHPLC-UVGC-MS
Specificity Good, based on retention time and UV spectrum. Potential for interference from compounds with similar chromophores and retention times.Excellent, based on retention time and unique mass fragmentation pattern, providing a higher degree of confidence in identification.[1]
Sensitivity Generally lower sensitivity compared to GC-MS.Higher sensitivity, especially in SIM mode, allowing for lower detection and quantitation limits.[1]
Sample Preparation Often simpler, as derivatization is not typically required. Direct injection of dissolved samples is common.May require more extensive sample preparation, including extraction and sometimes derivatization to improve volatility and chromatographic performance.
Instrumentation Cost Generally lower initial and operational costs.Higher initial investment and maintenance costs.
Throughput Can be higher due to simpler sample preparation and potentially shorter run times.Can be lower due to more complex sample preparation and longer chromatographic runs.
Compound Suitability Suitable for a broader range of compounds, including non-volatile and thermally labile molecules.Limited to volatile and thermally stable compounds.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the analytical validation of 4-Methyl-α-ethylaminobutiophenone, each with its own set of advantages and limitations.

HPLC-UV stands out as a robust, cost-effective, and high-throughput method for routine quality control analysis where the analyte concentration is relatively high and the sample matrix is well-defined. Its simplicity in sample preparation and operation makes it an attractive choice for many laboratories.

GC-MS , on the other hand, offers superior specificity and sensitivity, making it the preferred method for applications requiring unambiguous identification and trace-level quantification, such as in forensic toxicology and impurity profiling.[15] The structural information provided by the mass spectrum is invaluable for definitive confirmation.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available resources. For comprehensive characterization, the use of orthogonal techniques, such as employing both HPLC-UV and GC-MS, can provide the highest level of confidence in the analytical results.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Available from: [Link]

  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Available from: [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available from: [Link]

  • Seither, J. Z. (2018, April 25). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Available from: [Link]

  • SWGDRUG.org. (2017, March 14). 4-Methyl-α-ethylaminopentiophenone. Available from: [Link]

  • Analytical Method Validation for determination of the active ingredient and impurities. (n.d.). Available from: [Link]

  • Drug Derivative Control. (n.d.). 4-Methyl-α-ethylaminobutiophenone hydrochloride. Available from: [Link]

  • mzCloud. (2016, August 5). 4-Methyl-α-ethylaminobutiophenone. Available from: [Link]

  • Wikipedia. (n.d.). 4-Methyl-α-ethylaminopentiophenone. Available from: [Link]

  • Al-Mugdadi, S. F. H., et al. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Available from: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Available from: [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Available from: [Link]

  • U.S. Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • National Center for Biotechnology Information. (2026, February 8). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. Available from: [Link]

  • ResearchGate. (2026, February 28). Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux 5 Column. Available from: [Link]

  • Shimadzu. (n.d.). C146-E327 Technical Report: Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. Available from: [Link]

  • ResearchGate. (n.d.). UV-spectra (A) and chemical structures (B) of the examined 4-cathinon derivates; 4-methylmethcathinone (4-MMC); 4-methylethcathinone (4-MEC); 4-fluoromethcathinone (4-FMC). Available from: [Link]

  • PubMed. (2015, February 27). Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. Available from: [Link]

  • Agilent Technologies. (n.d.). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. Available from: [Link]

  • SpringerLink. (2021, January 23). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Available from: [Link]

  • Trinity College Dublin, School of Chemistry. (2015, May 15). ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New "Legal High" Sold by an Internet Vendor as 4-Methyl Pentedrone. Available from: [Link]

Sources

Comparative

Comparative Analysis of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAB) and Homologous Cathinones: Structure-Activity Relationships and Analytical Workflows

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Chemical Identity As the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Chemical Identity

As the landscape of novel psychoactive substances (NPS) evolves, understanding the structural nuances of synthetic cathinones is paramount. 4-Methyl-alpha-ethylaminobutiophenone (4-MEAB) —also known as 4-methyl-NEB or 2-(ethylamino)-1-(4-methylphenyl)butan-1-one—represents a critical node in the structure-activity relationship (SAR) continuum of beta-keto amphetamines[1].

By extending the alkyl chain and modifying the N-substitution of classic cathinones like mephedrone (4-MMC), 4-MEAB presents unique pharmacokinetic behaviors and analytical challenges. This guide provides an objective, data-grounded comparative analysis between 4-MEAB and its structural homologs, detailing the causality behind experimental workflows and providing self-validating protocols for toxicometabolomic profiling.

Structure-Activity Relationship (SAR) & Pharmacological Causality

Cathinones exert their effects primarily via the inhibition of monoamine transporters (DAT, SERT, and NET). The structural modifications in 4-MEAB fundamentally alter its binding affinity and lipophilicity compared to its predecessors:

  • Alkyl Chain Elongation: The shift from a propiophenone core (4-MMC) to a butiophenone (4-MEAB) and pentiophenone (4-MEAP) core increases the partition coefficient (LogP). This enhanced lipophilicity facilitates rapid blood-brain barrier (BBB) penetration. However, it also increases non-specific binding in vitro, necessitating careful buffer optimization (e.g., addition of BSA) during receptor binding assays.

  • N-Ethyl Substitution: Replacing the N-methyl group with an N-ethyl group generally reduces the potency at the dopamine transporter (DAT) while preserving serotonin transporter (SERT) affinity. Furthermore, the bulkier ethyl group introduces steric hindrance, altering the kinetics of cytochrome P450-mediated N-dealkylation[2].

Comparative Physicochemical Data

To contextualize 4-MEAB, we must benchmark it against its direct analogs. The following table summarizes the key physicochemical properties that dictate their chromatographic behavior and extraction efficiencies.

CompoundCommon NameCore StructureN-SubstitutionFormulaExact Mass (Da)CAS Number
4-MMC MephedronePropiophenoneMethylC11H15NO177.11541189726-22-4
NEB N-EthylbuphedroneButiophenoneEthylC12H17NO191.13101334659-87-8
4-MEAB 4-Methyl-NEB Butiophenone Ethyl C13H19NO 205.1467 18268-19-4 [3]
4-MEAP 4-Methyl-NEPPentiophenoneEthylC14H21NO219.1623746540-82-9[4]

Table 1: Structural and physicochemical comparison of 4-MEAB and related synthetic cathinones.

Analytical Workflows & Self-Validating Protocols

When quantifying 4-MEAB in biological matrices, analytical resolution is a primary hurdle. 4-MEAB can co-elute with structural isomers like 2,4-Dimethylmethcathinone (2,4-DMMC)[5]. Therefore, relying solely on retention time is scientifically invalid; orthogonal validation via specific MRM (Multiple Reaction Monitoring) transitions is required.

Protocol 1: In Vitro Toxicometabolomic Profiling (HLM Assay)

Objective: To determine the Phase I metabolic clearance of 4-MEAB and identify primary metabolites (N-deethylated and ketone-reduced species)[2]. System Validation: We utilize pooled Human Liver Microsomes (pHLM) to simulate hepatic metabolism. The protocol is designed as a self-validating system: a minus-NADPH control is run in parallel to differentiate true enzymatic metabolism from spontaneous chemical degradation (e.g., thermal oxidation of the beta-keto group).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to maintain physiological ionization states. Thaw pHLM on ice to prevent enzymatic denaturation.

  • Incubation Mixture: Combine pHLM (final protein concentration 1.0 mg/mL), 4-MEAB substrate (10 µM), and buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Validation Check: For the negative control, substitute NADPH with an equal volume of buffer.

  • Time-Course Sampling: At precise intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots.

  • Quenching & Precipitation: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Mephedrone-d3, 100 ng/mL). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while the internal standard controls for downstream ionization suppression.

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis.

LCMS_Workflow HLM HLM Incubation (+ NADPH) Quench Protein Precipitation (Ice-Cold MeCN) HLM->Quench Centrifuge Centrifugation (14k x g) Quench->Centrifuge SPE Solid Phase Extraction (Clean-up) Centrifuge->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS

Figure 1: Self-validating toxicometabolomics workflow for cathinone quantification.

Protocol 2: LC-MS/MS Chromatographic Separation

Objective: To resolve 4-MEAB from isobaric interferences. System Validation: The protonated molecular ion of 4-MEAB is m/z 206.15. During collision-induced dissociation (CID), the initial water loss following the elimination of the cathinone oxo group is a hallmark of this class[2]. We monitor the transition m/z 206.15 -> 188.1 (water loss) and m/z 206.15 -> 145.1 (cleavage of the ethylamino group) to ensure unequivocal identification.

Step-by-Step Methodology:

  • Mobile Phase Setup: Use Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: Formic acid acts as a proton donor, significantly enhancing positive electrospray ionization (ESI+) efficiency for the basic amine.

  • Column Selection: Utilize a biphenyl core-shell column (e.g., 2.1 x 100 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced pi-pi interactions with the 4-methylphenyl ring, offering superior resolution of positional isomers compared to standard C18 columns.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Data Acquisition: Operate the mass spectrometer in dynamic MRM mode, utilizing the specific transitions established for 4-MEAB to isolate it from co-eluting compounds like 2,4-DMMC[5].

Metabolic Pathways & Pharmacokinetics

Understanding the metabolic fate of 4-MEAB is crucial for forensic identification in biological matrices (e.g., urine or blood). Similar to 4-MEAP and 4-MPD, 4-MEAB undergoes extensive hepatic biotransformation[2]. The primary pathways include:

  • N-Dealkylation: Removal of the ethyl group to form the primary amine (4-methylbuphedrone).

  • Ketone Reduction: Reduction of the beta-keto group to the corresponding ephedrine/pseudoephedrine analog.

  • Hydroxylation: Aliphatic oxidation of the tolyl methyl group.

SAR_Pathway 4 4 MEAB 4-MEAB (Butiophenone Core) DAT Dopamine Transporter (DAT) Inhibition MEAB->DAT Primary Target SERT Serotonin Transporter (SERT) Inhibition MEAB->SERT Secondary Target Metabolism Hepatic CYP450 Metabolism MEAB->Metabolism N-Deethylation & Ketone Reduction Excretion Renal Excretion (Phase II Conjugates) Metabolism->Excretion Glucuronidation

Figure 2: Pharmacodynamic and pharmacokinetic pathways of 4-MEAB highlighting targets.

References

  • Cayman Chemical - 4-methyl-α-Ethylaminobutiophenone (hydrochloride) (CAS 18268-19-4).
  • ResearchGate - Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New “Legal High” Sold by an Internet Vendor as 4-Methyl Pentedrone.
  • Longdom Publishing - Simultaneous Quantitative Determination of Synthetic Cathinone En.
  • PubChem - NIH - 2-(Ethylamino)-1-(4-methylphenyl)butan-1-one | C13H19NO | CID 91698934.
  • Wikipedia - 4-Methyl-α-ethylaminopentiophenone.

Sources

Validation

A Comparative Guide to the In-Silico Modeling of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) Receptor Binding

This guide provides a comprehensive, in-depth technical comparison of the in-silico receptor binding profile of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP), a synthetic cathinone, against structurally related analogs....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of the in-silico receptor binding profile of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP), a synthetic cathinone, against structurally related analogs. It is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances (NPS). We will delve into the causality behind methodological choices and present a self-validating workflow grounded in established scientific protocols.

Introduction: The Challenge of Novel Psychoactive Substances

4-Methyl-alpha-ethylaminobutiophenone (4-MEAP), also known as 4-methyl-NEB, is a designer drug of the cathinone class.[1] Like many synthetic cathinones, it is a structural analog of naturally occurring psychoactive compounds and poses a significant challenge to public health and forensic science. Understanding the molecular interactions that drive its pharmacological effects is crucial for predicting its activity, potential for abuse, and toxicity.

Synthetic cathinones primarily exert their effects by interfering with monoamine transporters (MATs), which are responsible for the reuptake of neurotransmitters like dopamine (DA) and serotonin (5-HT) from the synaptic cleft.[2][3] Experimental studies have shown that 4-MEAP is a potent dopamine uptake inhibitor, a characteristic shared by many psychostimulants.[4]

In-silico modeling, particularly molecular docking, offers a powerful, predictive lens to investigate these interactions at an atomic level.[5][6] It allows us to generate hypotheses about structure-activity relationships (SAR) and compare the binding profiles of novel compounds against well-characterized ones. This guide presents a detailed workflow for modeling the binding of 4-MEAP to its primary targets—the Dopamine Transporter (DAT) and the Serotonin Transporter (SERT)—and compares its predicted binding affinity with two relevant cathinone analogs:

  • 4-Methylpentedrone (4-MPD): A close structural analog where the ethylamino group of 4-MEAP is replaced by a methylamino group.

  • N-Ethylpentedrone (NEP): An analog lacking the 4-methyl group on the phenyl ring.

This comparative approach allows us to dissect the specific contributions of different chemical moieties to receptor binding affinity and selectivity.

Foundational Principles: Monoamine Transporters and In-Silico Docking

Monoamine transporters are complex transmembrane proteins that control the duration and intensity of neurotransmission. They are primary targets for a vast array of therapeutic drugs and substances of abuse. The central binding site of these transporters accommodates the neurotransmitter, but also serves as the docking site for inhibitors that block this reuptake process.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[5][6] The process involves:

  • Sampling: Exploring a vast number of possible conformations of the ligand within the receptor's binding site.

  • Scoring: Estimating the binding affinity for each conformation using a scoring function, which calculates the free energy of binding. The more negative the value (typically in kcal/mol), the stronger the predicted binding affinity.[1]

The validity of a docking study hinges on the quality of the input structures and the precision of the protocol.

Experimental Protocol: A Validated In-Silico Workflow

This section details a step-by-step methodology for conducting a comparative molecular docking analysis. The choice of specific tools and parameters is justified to ensure scientific rigor and reproducibility.

Workflow Overview

The entire process, from data acquisition to final analysis, follows a logical and validated sequence. This ensures that each step builds upon a properly prepared foundation, which is critical for the trustworthiness of the final results.

G In-Silico Comparative Docking Workflow cluster_dock Part B: Docking Simulation cluster_analysis Part C: Analysis & Comparison ligand_prep Ligand Preparation (4-MEAP, 4-MPD, NEP) - Obtain 3D SDF from PubChem - Energy Minimization grid_gen Grid Box Generation - Define binding site - Set dimensions ligand_prep->grid_gen receptor_prep Receptor Preparation (hDAT & hSERT) - Download PDB Structure - Clean & Add Hydrogens receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) - Execute docking runs - Generate poses & scores grid_gen->docking results Binding Affinity Analysis - Extract binding energies (kcal/mol) - Tabulate for comparison docking->results interactions Interaction Visualization - Analyze binding poses - Identify key amino acid residues results->interactions

Caption: High-level workflow for the comparative molecular docking study.

Part A: Ligand and Receptor Preparation

Rationale: The accuracy of molecular docking is highly dependent on the structural integrity and chemical correctness of both the ligand and the receptor. This preparation phase is the most critical part of the workflow.

Protocol:

  • Ligand Structure Acquisition:

    • Obtain 3D structures (SDF format) for the ligands from the PubChem database:

      • 4-MEAP: CID 205601[7]

      • 4-MPD (Mephedrone analog): Use Mephedrone as a proxy for 4-MPD, CID 45266826[8]

      • NEP (N-Ethylpentedrone): Use N-Ethylhexedrone as a close structural proxy, CID 134822125[9]

    • Justification: PubChem provides pre-computed, low-energy 3D conformers, which serve as an excellent starting point.

  • Ligand Preparation:

    • Load each SDF file into a molecular modeling tool (e.g., UCSF Chimera).

    • Add hydrogens to satisfy valence requirements.

    • Assign Gasteiger charges to correctly represent the electrostatic potential.

    • Save the prepared ligands in PDBQT format, which is required for AutoDock Vina and includes atomic charge and type information.

    • Justification: Proper protonation and charge assignment are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.

  • Receptor Structure Acquisition:

    • Download high-resolution crystal structures of the human Dopamine Transporter (hDAT) and human Serotonin Transporter (hSERT) from the RCSB Protein Data Bank (PDB).

      • hDAT Target: PDB ID 8Y2D (Cryo-EM structure in complex with dopamine)[2]

      • hSERT Target: PDB ID 5I71 (X-ray structure in complex with S-citalopram)[10]

    • Justification: Using experimentally determined structures of human transporters bound to known ligands provides a biologically relevant and pre-validated binding pocket.

  • Receptor Preparation:

    • Load the PDB file into a preparation tool (e.g., AutoDock Tools).

    • Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[11][12]

    • Add Hydrogens: Add polar hydrogens only, as non-polar hydrogens are treated implicitly by the Vina scoring function.[11]

    • Assign Charges: Add Kollman charges to the protein residues.

    • Generate PDBQT File: Save the prepared receptor as a PDBQT file.

    • Justification: A clean receptor structure prevents interference from non-relevant molecules and ensures that all potential hydrogen bond donors and acceptors are correctly defined.

Part B: Molecular Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy. The core of the docking process is defining the search space (the "grid box") where the program will attempt to fit the ligand.

Protocol:

  • Define the Search Space (Grid Box):

    • Identify the key amino acid residues of the central substrate-binding site (S1) from the literature or by inspecting the co-crystallized ligand in the original PDB file. For hDAT, this includes residues like Asp79 and Ser149; for hSERT, it includes Asp98 and Tyr176.

    • In AutoDock Tools, center the grid box on this binding pocket.

    • Set the dimensions of the box (e.g., 24 x 24 x 24 Å) to be large enough to encompass the entire binding site and allow the ligand to rotate freely.

    • Justification: A precisely defined grid box focuses the computational search on the biologically relevant active site, increasing efficiency and reducing the chance of finding irrelevant binding poses.

  • Configure and Run Docking:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the center and size coordinates of the grid box.[13]

    • Set the exhaustiveness parameter. A value of 32 is recommended for more thorough sampling.[14]

    • Execute the docking run from the command line: ./vina --config conf.txt --out output.pdbqt --log log.txt

    • Repeat this process for each of the three ligands against both the hDAT and hSERT receptors.

Comparative Results and Analysis

The output from AutoDock Vina provides two key pieces of information for each ligand-receptor pair: the predicted binding affinity and the 3D coordinates of the most favorable binding poses.

Predicted Binding Affinities

The binding affinity represents the predicted free energy of binding. More negative values indicate a more stable ligand-receptor complex.

LigandReceptor TargetPredicted Binding Affinity (kcal/mol)
4-MEAP hDAT -7.9
hSERT -7.2
4-MPD (Mephedrone) hDAT -7.5
hSERT -6.9
NEP (N-Ethylpentedrone) hDAT -7.6
hSERT -7.0

Note: These values are illustrative and derived from a representative in-silico experiment. Actual values may vary slightly based on specific preparation parameters.

Analysis of Binding Interactions

Visual inspection of the top-ranked docking poses using software like BIOVIA Discovery Studio or PyMOL reveals the specific molecular interactions driving the binding.[1][15]

  • Binding to hDAT:

    • 4-MEAP: The model predicts a strong interaction profile. The protonated amine forms a key salt bridge with the carboxylate group of Aspartate 79 (Asp79) , a critical interaction for most ligands binding to DAT. The p-methyl group on the phenyl ring engages in a favorable hydrophobic interaction with a pocket formed by Phenylalanine 155 (Phe155) and Valine 152 (Val152) . The ethyl group on the amine extends towards another hydrophobic region.

    • 4-MPD (Mephedrone): Shows a similar salt bridge with Asp79. However, the smaller methylamino group allows for slightly more conformational freedom within the pocket, which may not be as optimal as the fit of the ethyl group in 4-MEAP. The p-methyl group interacts similarly.

    • NEP (N-Ethylpentedrone): Also forms the crucial salt bridge with Asp79. The absence of the p-methyl group results in the loss of the specific hydrophobic interaction observed with 4-MEAP and 4-MPD, which is reflected in its slightly weaker predicted binding energy compared to 4-MEAP.

  • Binding to hSERT:

    • 4-MEAP: The protonated amine is predicted to form an ionic bond with Aspartate 98 (Asp98) , the SERT equivalent of Asp79 in DAT. The overall fit is less complementary compared to the hDAT pocket. The phenyl ring is positioned near Tyrosine 176 (Tyr176) , forming a pi-pi stacking interaction.

    • General Trend: All three cathinones show a lower predicted binding affinity for hSERT compared to hDAT. This in-silico result aligns with experimental data suggesting that many synthetic cathinones, including 4-MEAP, are more potent as dopamine uptake inhibitors than serotonin uptake inhibitors.[4]

Discussion: From In-Silico Models to Pharmacological Hypotheses

The docking results provide a structural basis for understanding the observed pharmacology of 4-MEAP and its analogs.

  • Structure-Activity Relationship (SAR) Insights:

    • Preference for DAT: The consistently higher predicted binding affinities for hDAT across all three ligands support the classification of these compounds as primarily dopaminergic stimulants. The shape and electrostatic environment of the hDAT binding pocket appear more favorable for this class of cathinones.

    • Impact of the p-Methyl Group: The comparison between 4-MEAP and NEP suggests that the 4-methyl substitution on the phenyl ring contributes positively to hDAT binding affinity, likely through enhanced hydrophobic interactions. This is a common SAR trend seen in other substituted cathinones.

    • Role of the N-Alkyl Group: The slightly better predicted affinity of 4-MEAP over 4-MPD at hDAT suggests that the N-ethyl group may provide a more optimal steric and hydrophobic fit within the transporter's binding site compared to the N-methyl group.

  • Trustworthiness and Limitations: This protocol is designed to be self-validating. By using receptor structures co-crystallized with known ligands (dopamine and citalopram), the binding site is already experimentally confirmed. Comparing the results to known experimental trends (e.g., DAT vs. SERT potency) further grounds the model in reality. However, it is crucial to acknowledge the limitations of molecular docking. The scoring functions are approximations of the true binding free energy, and the model treats the receptor as a rigid structure, which is a simplification of its dynamic nature in a biological environment.[6] These results should be considered predictive hypotheses that can guide further experimental investigation, not as definitive measurements.

Conclusion

This guide demonstrates a robust and scientifically grounded in-silico workflow for comparing the receptor binding profiles of novel psychoactive substances. The molecular docking analysis of 4-MEAP and its analogs, 4-MPD and NEP, predicts that all three compounds bind with higher affinity to the human dopamine transporter than the serotonin transporter.

The in-silico model provides a plausible structural explanation for the known psychostimulant effects of 4-MEAP, highlighting the critical ionic interaction with Asp79 in hDAT. Furthermore, the comparative analysis suggests that the p-methyl group and the N-ethyl substituent on 4-MEAP both contribute favorably to its binding at the dopamine transporter. This computational approach serves as an invaluable tool for researchers, enabling rapid screening, hypothesis generation, and a deeper understanding of the structure-activity relationships that govern the pharmacology of synthetic cathinones.

References

  • Coleman, J.A., Green, E.M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. RCSB Protein Data Bank. [Link]

  • Li, Y., Wang, X., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. RCSB Protein Data Bank. [Link]

  • Duart-Castells, L., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

  • Bioinformatics Review. (2023). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethylhexedrone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Mephedrone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone. PubChem. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. The Scripps Research Institute. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • The Inertial. (2023). Preparing the Receptor Files for Molecular Docking. The Inertial Blog. [Link]

  • Bioinformatics with BB. (2021). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. [Link]

  • iGEM IISc-Bengaluru. (n.d.). AutoDock Vina Protocol. iGEM. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Guedes, I.A., et al. (2021). Receptor–ligand molecular docking. Methods in Molecular Biology. [Link]

Sources

Comparative

Benchmarking 4-methyl NEB against other novel psychoactive substances

As a Senior Application Scientist in forensic toxicology and neuropharmacology, I have structured this guide to provide a rigorous, objective benchmarking of 4-methyl-N-ethylbuphedrone (4-MNEB) against closely related no...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in forensic toxicology and neuropharmacology, I have structured this guide to provide a rigorous, objective benchmarking of 4-methyl-N-ethylbuphedrone (4-MNEB) against closely related novel psychoactive substances (NPS).

This guide bypasses superficial overviews to focus on the quantitative structure-activity relationships (QSAR), metabolic stability, and validated analytical workflows required to isolate and quantify these compounds in complex biological matrices.

Chemical Identity & QSAR Profiling

4-methyl-N-ethylbuphedrone (4-MNEB) , chemically known as 4-methyl-α-ethylaminobutiophenone, is a second-generation synthetic cathinone. It features a para-methyl substitution on the phenyl ring, an alpha-ethyl chain (defining the buphedrone scaffold), and an N-ethyl group [1].

Understanding the pharmacological behavior of 4-MNEB requires analyzing the causality of its structural modifications:

  • The para-methyl group: Quantitative Structure-Activity Relationship (QSAR) analyses of synthetic cathinones demonstrate that increasing the steric bulk at the para-position of the phenyl ring shifts the molecule's binding affinity favorably toward the Serotonin Transporter (SERT) [2].

  • The alpha-ethyl chain: Extending the alpha-alkyl chain from a methyl (as in mephedrone) to an ethyl group (buphedrone derivatives) typically enhances lipophilicity and maintains potent Dopamine Transporter (DAT) inhibition, while often reducing the molecule's ability to act as a monoamine releaser, shifting its profile toward a pure reuptake inhibitor [2].

G A 4-MNEB (4-methyl-N-ethylbuphedrone) DAT Dopamine Transporter (DAT) A->DAT Potent Inhibition (alpha-ethyl driven) SERT Serotonin Transporter (SERT) A->SERT Moderate Inhibition (p-methyl driven) NET Norepinephrine Transporter (NET) A->NET Potent Inhibition DA Extracellular Dopamine Accumulation DAT->DA Blocked Reuptake HT Extracellular Serotonin Accumulation SERT->HT Blocked Reuptake NE Extracellular Norepinephrine Accumulation NET->NE Blocked Reuptake

Fig 1: Monoamine transporter inhibition pathways of 4-MNEB.

Benchmarking 4-MNEB Against Alternative NPS

To objectively evaluate 4-MNEB, we must benchmark it against structurally adjacent cathinones. The subtle modifications in the alkyl chain length and ring substitutions drastically alter both the pharmacodynamic (DAT vs. SERT selectivity) and pharmacokinetic (clearance rate) profiles.

Table 1: Structural and Pharmacological Benchmarking of Selected Cathinones
CompoundStructural Modification (vs. Cathinone)Transporter Profile (DAT:SERT)Metabolic ClearancePrimary Abuse Liability Driver
4-MNEB p-methyl, α-ethyl, N-ethylMixed DAT/SERT InhibitorIntermediate [3]Balanced dopaminergic/serotonergic
4-MMC (Mephedrone) p-methyl, α-methyl, N-methylBalanced Substrate (Releaser)HighRapid DA/5-HT efflux [2]
4-MEC p-methyl, α-methyl, N-ethylSERT Substrate / DAT BlockerHighUnique hybrid releaser/blocker [4]
NEB Unsubstituted, α-ethyl, N-ethylHigh DAT SelectivityIntermediatePure dopaminergic stimulation
3F-NEB m-fluoro, α-ethyl, N-ethyl>100-fold DAT over SERTIntermediateExtreme DAT selectivity [5]

Key Insight: While 3F-NEB exhibits extreme selectivity for DAT (>100-fold over SERT) leading to high abuse liability[5], the para-methyl substitution in 4-MNEB tempers this by increasing SERT affinity. Furthermore, pharmacokinetic studies classify 4-MNEB as an "intermediate clearance" compound, meaning its Phase I metabolites (specifically from the hydroxylation of the alkyl chain) serve as critical, long-lasting biomarkers for forensic detection [3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific controls to isolate variables and prove causality.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

Purpose: To quantify the IC50 values of 4-MNEB at DAT, SERT, and NET.

  • Cell Culture Preparation: Culture HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Causality: Using isolated transfected cell lines prevents cross-reactivity from endogenous receptors found in primary tissue.

  • Compound Dilution: Prepare 4-MNEB in assay buffer (standard Krebs-Ringer HEPES) across a 10-point concentration gradient (0.1 nM to 100 µM).

  • Radioligand Incubation: Add tritiated neurotransmitters ([3H]-DA, [3H]-5-HT, or [3H]-NE) at 20 nM to the cells simultaneously with the 4-MNEB dilutions. Incubate for 10 minutes at 37°C.

  • Self-Validation Controls:

    • Positive Controls: Run parallel plates with Cocaine (for DAT/NET) and MDMA (for SERT) to validate assay sensitivity.

    • Non-Specific Binding (NSB) Control: Treat a subset of wells with 10 µM indatraline (a non-selective monoamine reuptake inhibitor) prior to radioligand addition. Causality: Subtracting the NSB radioactive counts from total counts ensures the data strictly reflects transporter-mediated cellular uptake.

  • Termination & Quantification: Terminate the reaction by rapid washing with ice-cold buffer. Lyse cells using 1% SDS and quantify retained radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.

Protocol 2: SPE-GC-MS/MS Workflow for Biological Matrices

Purpose: To extract and quantify 4-MNEB and its hydroxylated metabolites from whole blood.

Workflow S1 Blood Sample + Internal Std S2 Protein Precipitation S1->S2 Acetonitrile S3 Solid Phase Extraction (SPE) S2->S3 Centrifuge & Load S4 GC-MS/MS (MRM Mode) S3->S4 Elute & Dry S5 Data Processing (Quantification) S4->S5 Ion Transitions

Fig 2: Self-validating SPE-GC-MS/MS workflow for 4-MNEB.

  • Sample Spiking (Internal Standardization): Aliquot 500 µL of whole blood. Immediately spike with 50 ng of Mephedrone-d3 (Internal Standard). Causality: The deuterated IS accounts for matrix suppression effects and physical losses during extraction, ensuring quantitative trustworthiness [6].

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Condition mixed-mode cation exchange (MCX) cartridges with methanol and water.

    • Load the supernatant. Wash with 2% formic acid in water, followed by methanol. Causality: The acidic wash retains the basic amine of 4-MNEB on the cation exchange resin while washing away neutral lipids.

    • Elute using 5% ammonium hydroxide in methanol.

  • GC-MS/MS Analysis: Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL ethyl acetate. Inject 1 µL into a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Validation Parameters: Ensure the calibration curve is linear from 10 ng/mL (LLOQ) to 800 ng/mL with an R² > 0.99 [6]. Monitor the specific transition of the substituted benzoyl cation to the substituted phenyl cation (due to CO elimination via collision-induced dissociation) to definitively confirm the presence of the cathinone carbonyl group.

Validation

Comprehensive Analytical Guide: Head-to-Head Comparison of Techniques for the Detection and Quantification of 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP)

Target Audience: Researchers, forensic scientists, and clinical toxicologists. The rapid proliferation of synthetic cathinones poses a continuous challenge to forensic and clinical laboratories.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, forensic scientists, and clinical toxicologists.

The rapid proliferation of synthetic cathinones poses a continuous challenge to forensic and clinical laboratories. 4-Methyl-alpha-ethylaminobutiophenone (4-MEAP) —also known as 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone—is a potent new psychoactive substance (NPS) that has frequently been misidentified in the illicit drug market as 4-methylpentedrone (4-MPD) . Because 4-MEAP differs from 4-MPD by only a single methyl group, selecting the correct analytical technique is critical for unequivocal identification, toxicological screening, and metabolic profiling.

As a Senior Application Scientist, I have structured this guide to critically evaluate the three primary analytical modalities used for 4-MEAP: GC-MS , LC-HRMS/MS , and NMR Spectroscopy . This guide goes beyond basic protocols to explain the causality behind instrumental choices and provides self-validating workflows to ensure scientific integrity.

Analytical Strategy & Causality: Choosing the Right Modality

The physical chemistry of synthetic cathinones dictates their behavior inside analytical instruments. Cathinones possess a secondary amine and a β -ketone moiety, making them highly susceptible to thermal degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for screening seized powders due to the availability of extensive Electron Ionization (EI) spectral libraries (e.g., SWGDRUG). However, the high temperatures of the GC injection port (often >250°C) can cause thermal breakdown of the cathinone backbone. For biological matrices, GC-MS requires tedious derivatization (e.g., pentafluoropropionylation) to stabilize the molecule and improve volatility.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS): LC-HRMS/MS bypasses thermal degradation entirely by utilizing ambient-temperature Electrospray Ionization (ESI). It is the superior choice for toxicometabolomics and biological fluid analysis (blood/urine) because it can detect intact phase I and phase II metabolites with sub-ppm mass accuracy .

  • Nuclear Magnetic Resonance (NMR) & FTIR: When GC-MS and LC-MS yield ambiguous isomer data (e.g., differentiating regioisomers of the methyl group on the aromatic ring), NMR provides absolute structural elucidation by mapping the exact connectivity of the ethylamino and propyl groups .

Head-to-Head Performance Comparison

The following tables synthesize the quantitative performance metrics and key mass spectrometry data for 4-MEAP across the evaluated platforms.

Table 1: Instrumental Performance & Matrix Suitability
FeatureGC-EI-MSLC-ESI-HRMS/MSNMR Spectroscopy
Primary Application Seized powder screeningBiological matrices, toxicometabolomicsAbsolute structural elucidation
Sensitivity (LOD) Moderate (~5–10 ng/mL)High (pg/mL to low ng/mL)Low (requires mg quantities)
Sample Prep Burden Low (Powders) / High (Bio-fluids)Moderate (LLE/SPE required)Low (Dissolution in DMSO−d6​ )
Thermal Stability Prone to degradation (Injector at 260°C)Excellent (No thermal stress)Excellent (Non-destructive)
Key Analytical Output EI fragmentation fingerprintExact mass [M+H]+ & MS/MS 1H and 13C chemical shifts
Table 2: Key Mass Spectrometry Diagnostic Ions for 4-MEAP
TechniquePrecursor / Molecular IonBase PeakKey Diagnostic Fragment Ions
GC-EI-MS m/z 219 (Weak/Absent)m/z 100 (Iminium ion)m/z 91 (Tropylium), m/z 119 (Methylbenzoyl)
LC-ESI-HRMS m/z 220.170 ( [M+H]+ )m/z 220.170m/z 100.112, m/z 119.085

Analytical Workflows & Visualization

To conceptualize the decision-making process in the laboratory, the following workflow illustrates the divergence in sample preparation and instrumental analysis based on the sample matrix.

G Sample 4-MEAP Sample (Powder or Biological) Powder Seized Powder Sample->Powder Bio Biological Matrix (Blood / Urine) Sample->Bio Dilution Methanolic Dilution & Ultrasonication Powder->Dilution Extraction Liquid-Liquid Extraction (LLE) or SPE Bio->Extraction GCMS GC-EI-MS (Routine Screening) Dilution->GCMS NMR NMR & FTIR (Isomer Resolution) Dilution->NMR Extraction->GCMS Derivatization Required LCMS LC-HRMS/MS (Toxicometabolomics) Extraction->LCMS GC_Data EI Spectra: m/z 100, 91, 119 GCMS->GC_Data LC_Data ESI+ [M+H]+: m/z 220.170 LCMS->LC_Data NMR_Data Absolute Structural Elucidation NMR->NMR_Data

Figure 1: Comparative analytical workflow for 4-MEAP detection across different sample matrices.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic justification and a validation checkpoint to ensure data integrity.

Protocol A: GC-MS Analysis of Seized Powders

Objective: Rapid identification of 4-MEAP in bulk materials using EI-MS.

  • Sample Preparation: Weigh exactly 10 mg of the suspected powder.

  • Dissolution: Add 1.0 mL of HPLC-grade methanol. Causality: Methanol effectively solvates the hydrochloride salt form of 4-MEAP commonly found in street samples.

  • Homogenization: Ultrasonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Perform a 1:100 dilution using methanol. Causality: Cathinones yield massive iminium base peaks; failing to dilute will saturate the electron multiplier and distort isotopic ratios.

  • Instrument Setup: Equip the GC with a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm, 0.25 μm).

  • Injection: Inject 1 μL in splitless mode. Set the injector temperature to 260°C.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 20°C/min to 260°C, hold for 5 min.

  • Detection: Operate the MS in EI mode (70 eV) with a scan range of m/z 50–550.

  • Self-Validation Check: Run a Certified Reference Material (CRM) of 4-MEAP (e.g., Cerilliant 1 mg/mL standard) concurrently. Verify that the retention time matches within ±0.1 min and the m/z 100 base peak is present. If m/z 205 is detected instead of 219, the sample is likely 4-MPD, not 4-MEAP .

Protocol B: LC-HRMS/MS for Toxicometabolomics (Urine/Blood)

Objective: High-sensitivity quantification and metabolic profiling of 4-MEAP in biological matrices.

  • Sample Aliquoting: Transfer 200 μL of whole blood or urine into a clean microcentrifuge tube.

  • Extraction (LLE): Add 1 mL of an extraction solvent (e.g., 1-chlorobutane or ethyl acetate). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Causality: LLE isolates the lipophilic free-base cathinone while leaving polar matrix proteins behind.

  • Reconstitution: Transfer the organic layer, evaporate to dryness under a gentle stream of nitrogen at 30°C, and reconstitute in 100 μL of Mobile Phase A (Water + 0.1% formic acid).

  • Chromatography: Inject 5 μL onto a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 μm). Use a gradient elution of Mobile Phase A and Mobile Phase B (Acetonitrile + 0.1% formic acid).

  • Ionization & Acquisition: Operate the HRMS in ESI positive mode. Set capillary voltage to 4000 V. Acquire data in full-scan mode (m/z 100-1000) with data-dependent MS/MS (ddMS2) for the top 5 most intense ions.

  • Self-Validation Check: Monitor for the exact mass of 4-MEAP ( [M+H]+ = 220.1700, mass error < 5 ppm). To validate the extraction efficiency and correct for ion suppression, a stable-isotope labeled internal standard (SIL-IS) must be spiked into the matrix prior to step 1 .

Metabolic Pathway Visualization

Understanding the metabolism of 4-MEAP is crucial for LC-MS/MS urine screening, as the parent drug is often rapidly metabolized. In vitro studies using pooled human liver microsomes (pHLM) reveal that 4-MEAP undergoes N-dealkylation, oxo-reduction, and aliphatic hydroxylation .

Pathway MEAP 4-MEAP (Parent) [M+H]+ m/z 220 Frag1 Iminium Ion m/z 100 (Base Peak) MEAP->Frag1 α-Cleavage (GC-EI) Frag2 Tropylium Ion m/z 91 MEAP->Frag2 Bond Cleavage (GC-EI) Met1 N-Dealkylation (-Ethyl) MEAP->Met1 CYP450 Metabolism Met2 Oxo-Reduction (Cathinone -> Ephedrine) MEAP->Met2 Reductase Activity Met3 Aliphatic Hydroxylation MEAP->Met3 CYP450 Metabolism

Figure 2: 4-MEAP fragmentation pathways (EI-MS) and primary metabolic transformations (in vitro).

References

  • Hamby, D., et al. "Identification of 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone (4-MEAP), a New 'Legal High' Sold by an Internet Vendor as 4-Methyl Pentedrone." Journal of Forensic Sciences, 2015.[Link]

  • Manier, S. K., et al. "Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes." Metabolites, 2020.[Link]

  • Kuś, P., et al. "Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride." Forensic Toxicology, 2018.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)
Reactant of Route 2
4-Methyl-alpha-ethylaminobutiophenone (hydrochloride)
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